N3-L-Dab(Boc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-L-Dab(Boc)-OH: Properties and Applications
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development.[1][2] Its unique bifunctional nature, featuring a terminal azide group and a Boc-protected amine, makes it a versatile building block for the introduction of bioorthogonal handles into peptides and other biomolecules. This guide provides a detailed overview of its chemical and physical properties, alongside experimental protocols for its application in solid-phase peptide synthesis (SPPS) and click chemistry.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH | |
| CAS Number | 1932403-71-8 | |
| Molecular Formula | C₉H₁₆N₄O₄ | |
| Molecular Weight | 244.25 g/mol | |
| Appearance | White crystalline powder | |
| Purity | ≥ 99% (HPLC, TLC) | |
| Melting Point | 95 - 97 °C | |
| Optical Rotation | [a]²⁰D = -90 ± 1 ° (c=1 in DMF) | |
| Storage Conditions | 0 - 8 °C |
Chemical Reactivity and Stability
The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the azide and the Boc-protected amine.
-
Azide Group: The terminal azide (N₃) is a bioorthogonal functional group, meaning it is stable and non-reactive under most biological conditions. It is stable to the acidic and basic conditions typically employed in solid-phase peptide synthesis, such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine for Fmoc deprotection. This stability allows for its site-specific incorporation into a peptide sequence, after which it can selectively participate in "click chemistry" reactions.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the diaminobutyric acid backbone. The Boc group is stable under basic conditions but is readily cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA). This acid lability allows for selective deprotection of the γ-amine for further functionalization after the peptide chain has been assembled.
Solubility Profile
While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general principles for Boc-protected amino acids suggest good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to be soluble in solvents like chloroform and dichloromethane. Water solubility is generally lower for Boc-protected amino acids compared to their unprotected counterparts. For practical applications in peptide synthesis, DMF is a commonly used solvent.
Applications in Peptide Synthesis and Bioconjugation
This compound is a key reagent for the synthesis of modified peptides and bioconjugates. Its primary applications lie in its use as a building block in SPPS and its subsequent reaction via click chemistry.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. The azide group is stable throughout the synthesis cycles.
Logical Workflow for SPPS Incorporation
Caption: Workflow for incorporating this compound in SPPS.
Experimental Protocol: Representative SPPS Coupling
This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
The resin is now ready for the next deprotection and coupling cycle.
Click Chemistry: Bioorthogonal Ligation
Once incorporated into a peptide, the azide functionality of the Dab residue serves as a handle for bioorthogonal ligation via click chemistry. This allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
Signaling Pathway Diagram for Click Chemistry Applications
Caption: Pathway from azido-peptide to bioconjugate.
This compound is compatible with the two main types of azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocol: Representative CuAAC Reaction
This protocol outlines a general procedure for a CuAAC reaction with an azido-peptide on-resin.
-
Resin Preparation: Swell the azido-peptide-resin in a DMF/water (4:1) mixture.
-
Reaction Mixture:
-
Add the alkyne-containing molecule (5-10 equivalents) to the resin.
-
Add sodium ascorbate (1-5 equivalents).
-
Add copper(II) sulfate pentahydrate (0.1-0.5 equivalents).
-
-
Reaction: Agitate the mixture at room temperature for 4-16 hours. The solution will typically turn yellow-orange.
-
Washing: Wash the resin with DMF, water, and DCM to remove excess reagents and the copper catalyst.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cleavage cocktail and purify by HPLC.
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Thin-Layer Chromatography (TLC) | For rapid monitoring of reaction progress and purity assessment. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
Conclusion
This compound is a valuable and versatile building block for chemical biology and drug development. Its well-defined chemical properties and the orthogonal reactivity of its azide and Boc-protected amine functionalities allow for its straightforward incorporation into peptides and subsequent modification through robust click chemistry reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful reagent in their synthetic endeavors, paving the way for the development of novel peptide-based therapeutics, diagnostics, and research tools.
References
Technical Guide: (S)-2-azido-4-[Boc-amino]butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-azido-4-[Boc-amino]butanoic acid, a valuable synthetic building block in chemical biology and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications.
Chemical Structure and Properties
(S)-2-azido-4-[Boc-amino]butanoic acid, also known by its IUPAC name (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid. The presence of the azido group allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc (tert-butoxycarbonyl) protecting group on the alpha-amine allows for its use in solid-phase peptide synthesis (SPPS) and other organic synthesis applications where selective deprotection is required.
Chemical Structure:
A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH
This technical guide provides an in-depth overview of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH, a valuable building block in peptide synthesis and bioconjugation. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physical Characteristics
Azido-L-Dab(Boc)-OH, systematically named (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-natural amino acid derivative. The presence of an azido group provides a versatile handle for "click chemistry" reactions, while the Boc protecting group allows for its use in standard peptide synthesis protocols.
Quantitative Data Summary
The physical properties of Azido-L-Dab(Boc)-OH are summarized in the table below. Data has been compiled from various chemical suppliers and may show slight variations.
| Property | Value |
| Systematic Name | (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid |
| Common Names | N3-L-Dab(Boc)-OH, Azido-L-Dab(Boc)-OH |
| CAS Number | 1932403-71-8, 120042-08-2 |
| Molecular Formula | C9H16N4O4 |
| Molecular Weight | 244.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95 - 97 °C |
| Optical Rotation | [α]D²⁰ = -90 ± 1° (c=1 in DMF) |
| Purity | ≥95% (typically ≥99% by HPLC) |
| Storage Conditions | 0 - 8 °C or -20 °C for long-term storage |
Experimental Protocols
The synthesis of Azido-L-Dab(Boc)-OH is typically achieved in a two-step process starting from the readily available Nα-Boc-L-glutamine (Boc-Gln-OH). The first step involves a Hofmann rearrangement to produce Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). The second step is a diazotransfer reaction to convert the side-chain primary amine of Boc-Dab-OH into an azide.
Synthesis of Azido-L-Dab(Boc)-OH
Step 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH)
This step is achieved through a Hofmann rearrangement of Nα-Boc-L-Gln-OH. A facile method utilizes a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium.[1]
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Materials:
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Nα-Boc-L-Gln-OH
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Poly[(4-diacetoxyiodo)styrene] (PSDIB)
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Water
-
-
Procedure:
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Suspend Nα-Boc-L-Gln-OH in water.
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Add PSDIB to the suspension.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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Upon completion, filter off the polymer-supported reagent.
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Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
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Lyophilize the aqueous layer to obtain Boc-Dab-OH. This product is often of high purity and can be used in the next step without further purification.
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Step 2: Synthesis of Azido-L-Dab(Boc)-OH
The conversion of the primary amine in Boc-Dab-OH to an azide is accomplished via a diazotransfer reaction. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in the presence of a copper(II) catalyst.
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Materials:
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Boc-Dab-OH
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Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium bicarbonate (NaHCO₃) or other suitable base
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Methanol (MeOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Hydrochloric acid (HCl)
-
-
Procedure:
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Dissolve Boc-Dab-OH in a mixture of water and methanol.
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Add a catalytic amount of CuSO₄·5H₂O.
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Add imidazole-1-sulfonyl azide hydrochloride to the solution.
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Adjust the pH of the reaction mixture to approximately 8-9 using a saturated aqueous solution of NaHCO₃. Maintain this pH throughout the reaction by periodic addition of the base.
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Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure Azido-L-Dab(Boc)-OH.
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This guide provides a foundational understanding of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.
References
A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Building Block for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N3-L-Dab(Boc)-OH (CAS Number: 1932403-71-8), a non-canonical amino acid that has emerged as a critical tool in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, a Boc-protected amine, and a reactive azide group, makes it an invaluable building block for the precise construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs).
Core Compound Properties and Specifications
This compound, systematically named (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of L-diaminobutyric acid (L-Dab). The presence of the azide moiety allows for highly specific and efficient "click chemistry" reactions, while the Boc protecting group on the side-chain amine enables orthogonal protection strategies essential in peptide synthesis.
| Property | Value |
| CAS Number | 1932403-71-8 |
| Molecular Formula | C9H16N4O4 |
| Molecular Weight | 244.25 g/mol |
| Appearance | White crystalline powder[1] |
| Purity | ≥ 99% (HPLC, TLC)[1] |
| Melting Point | 95 - 97 °C[1] |
| Optical Rotation | [α]20/D = -90 ± 1 ° (c=1 in DMF)[1] |
| Storage Conditions | 0 - 8 °C or -20°C[1] |
| Solubility | Soluble in DMF and other organic solvents. |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent application in bioconjugation are crucial for its effective utilization.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar amino acid derivatives, such as the Hofmann rearrangement of a protected L-glutamine derivative.
Step 1: Synthesis of Nα-Fmoc-L-Dab-OH from Fmoc-Gln-OH
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Reaction Setup: Suspend Fmoc-Gln-OH in a mixed solvent system of acetonitrile, ethyl acetate, and water (e.g., 2:1:1 v/v/v).
-
Hofmann Rearrangement: Add iodobenzene diacetate (PhI(OAc)2) to the suspension and stir at room temperature for 48-72 hours.
-
Work-up and Isolation: After the reaction is complete, perform an appropriate work-up, which may include extraction and washing steps, to isolate the crude Fmoc-Dab-OH.
-
Purification: Purify the product by column chromatography to obtain pure Fmoc-Dab-OH.
Step 2: Boc Protection of the Side-Chain Amine
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Reaction Setup: Dissolve Fmoc-Dab-OH in a mixture of acetone and water.
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Bocylation: Add di-tert-butyl dicarbonate ((Boc)2O) to the solution and adjust the pH to 7.5-8 with a suitable base (e.g., NaOH).
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Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by TLC or HPLC.
-
Work-up and Isolation: Upon completion, perform an acidic work-up and extract the product with an organic solvent.
-
Purification: Purify the resulting Fmoc-Dab(Boc)-OH by column chromatography.
Step 3: Azidation of the α-carbon (Conceptual)
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Activation of the α-carbon: The α-amino group of a suitable L-Dab derivative (with the side-chain amine protected) would first need to be replaced with a good leaving group, a process that can be challenging and may involve multiple steps, potentially including diazotization followed by nucleophilic substitution.
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Azide Introduction: The activated intermediate would then be reacted with an azide source, such as sodium azide, in a suitable solvent to introduce the azide moiety at the α-position via an SN2 reaction, leading to the desired this compound. The stereochemistry at the α-carbon must be carefully controlled throughout this process.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.
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Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform the initial amino acid couplings to build the desired peptide sequence.
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Fmoc Deprotection: Before coupling this compound, deprotect the N-terminal Fmoc group of the growing peptide chain using a solution of piperidine in DMF.
-
Coupling of this compound:
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Dissolve this compound and a coupling agent (e.g., HBTU/HATU) in DMF.
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Add a base such as DIPEA to the solution.
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Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Continuation of Synthesis: Continue with subsequent Fmoc deprotection and coupling cycles to complete the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.
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Reactant Preparation:
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Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., DMF/water).
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Dissolve the alkyne-functionalized molecule in a compatible solvent.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.
-
The use of a copper-stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and protect biomolecules.
-
-
Reaction Execution:
-
Combine the azide-peptide and the alkyne molecule in the reaction vessel.
-
Add the sodium ascorbate solution, followed by the copper(II) sulfate solution (pre-mixed with the ligand if used).
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Agitate the reaction mixture at room temperature for 4-16 hours.
-
-
Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry alternative, ideal for applications in living systems or with copper-sensitive molecules.
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Reactant Preparation:
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Dissolve the azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve a strained alkyne, such as a DBCO or BCN derivative, in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Execution:
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Mix the solutions of the azide-peptide and the strained alkyne. A slight molar excess of the strained alkyne is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentrations and reactivity.
-
-
Purification: Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC.
Applications in Drug Development and Research
The primary application of this compound is in the site-specific modification of peptides and proteins. This is particularly valuable in the development of:
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Antibody-Drug Conjugates (ADCs): By incorporating this compound into a peptide linker, highly potent cytotoxic drugs can be attached to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.
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Peptide-Drug Conjugates: Similar to ADCs, this compound can be used to link therapeutic payloads to targeting peptides.
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Bioconjugation: It is used to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.
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Development of Novel Biomaterials: Its stability and reactivity make it a useful component in the synthesis of new biomaterials with tailored properties.
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Chemical Biology Research: this compound aids in the study of protein interactions and functions by allowing for the introduction of probes and labels.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway targeted by ADCs developed using this technology.
Caption: General workflow for the synthesis and application of this compound.
Caption: Detailed workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: HER2 signaling pathway and the mechanism of action of a targeted ADC.
References
A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Azido Amino Acid for Bioconjugation
For researchers, scientists, and professionals in drug development, the strategic incorporation of bioorthogonal handles into peptides and other biomolecules is paramount for advancing therapeutic and diagnostic agents. N3-L-Dab(Boc)-OH, an azido-functionalized derivative of L-2,3-diaminopropionic acid, has emerged as a critical building block in this endeavor. Its azide moiety provides a versatile reactive partner for "click chemistry," enabling precise and efficient conjugation under biocompatible conditions. This technical guide provides an in-depth overview of the core properties, experimental applications, and logical workflows associated with this compound.
Core Molecular Data
The fundamental properties of this compound are summarized below. This quantitative data is essential for accurate experimental design, including molar calculations for synthesis and conjugation reactions.
| Property | Value | Source(s) |
| Molecular Formula | C9H16N4O4 | [1][2][3] |
| Molecular Weight | 244.25 g/mol | [2][4] |
| CAS Number | 1932403-71-8 |
Key Applications in Bioconjugation and Peptide Synthesis
This compound is primarily utilized as a chemical building block for modern bioconjugation and chemical biology research. The presence of a terminal azide (N3) group allows for its participation in highly selective and bioorthogonal ligation reactions. The tert-butyloxycarbonyl (Boc) protecting group on the side chain ensures stability during synthetic procedures and can be removed under controlled acidic conditions to expose a free amine for further functionalization.
Key applications include:
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Peptide Synthesis : It serves as a building block in the synthesis of modified peptides, enhancing therapeutic efficacy.
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Drug Development : It plays a crucial role in designing new pharmaceuticals, such as prodrugs, to improve bioavailability.
-
Bioconjugation : The compound is used to attach biomolecules to other molecules or surfaces, which is vital for creating targeted drug delivery systems.
-
Antibody-Drug Conjugates (ADCs) : The azide group is fundamental for constructing ADCs, where a cytotoxic drug is linked to a targeting antibody.
Experimental Protocols and Methodologies
The utility of this compound is realized through its application in established synthetic and conjugation protocols. Below are detailed methodologies for its incorporation into peptides and subsequent click chemistry reactions.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The azide group is stable throughout the iterative steps of peptide synthesis.
Protocol for Incorporation:
-
Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling : Activate the subsequent standard Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HBTU (3.9 equivalents) and an additive like HOBt (4 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to facilitate the reaction.
-
Incorporation of this compound : Couple this compound using the same activation and coupling procedure as for a standard amino acid.
-
Chain Elongation : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue if desired) using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide handle introduced by this compound allows for conjugation to alkyne-containing molecules via CuAAC, a highly efficient and specific reaction. This can be performed while the peptide is still attached to the solid-phase resin ("on-resin") or after cleavage ("in-solution").
On-Resin CuAAC Protocol:
-
Peptide-Resin Preparation : Synthesize the azide-containing peptide on the resin as described above. The N-terminal Fmoc group is typically left on after the final coupling step to prevent side reactions.
-
Reaction Cocktail Preparation : Prepare a "click" reaction cocktail. For a 0.1 mmol scale synthesis, this may consist of:
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(I) source:
-
Option A: Copper(I) Iodide (CuI) (1-2 equivalents)
-
Option B: Copper(II) Sulfate (CuSO₄) (1 equivalent) and Sodium Ascorbate (5 equivalents) as a reducing agent.
-
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Solvent: Degassed DMF
-
-
On-Resin Reaction : Add the freshly prepared click reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 6-12 hours.
-
Washing : After the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Cleavage and Purification : Cleave the modified peptide from the resin and purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical and Experimental Workflows
To visually represent the processes involving this compound, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for incorporating this compound into a peptide via SPPS.
Caption: General workflow for on-resin click chemistry using an azide-modified peptide.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides valuable context. The synthesis of related protected diaminobutyric acid derivatives often starts from readily available amino acids like L-glutamine. For instance, a patented method describes the synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH, which involves a Hofmann rearrangement of the glutamine side-chain amide to an amine, followed by Boc protection of the newly formed γ-amino group. Purification is typically achieved through standard chromatographic techniques, and characterization relies on methods such as HPLC, mass spectrometry, and NMR to confirm identity and purity. High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula.
References
Spectral Analysis of N3-L-Dab(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its chemical structure and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Spectral Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in IR spectroscopy for this compound. These predictions are based on standard values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(O)OH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -NH-Boc | 4.5 - 5.5 | Doublet or Triplet (broad) | 1H |
| α-CH | 4.0 - 4.5 | Multiplet | 1H |
| γ-CH₂ | 3.2 - 3.6 | Multiplet | 2H |
| β-CH₂ | 1.8 - 2.2 | Multiplet | 2H |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C =O (Carboxylic Acid) | 170 - 180 |
| -C =O (Boc) | 155 - 160 |
| -C (CH₃)₃ (Boc) | 79 - 82 |
| α-C H | 55 - 65 |
| γ-C H₂ | 45 - 55 |
| β-C H₂ | 30 - 40 |
| -C(C H₃)₃ (Boc) | 28 - 30 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| N₃ Stretch (Azide) | 2100 - 2150 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Boc) | 1680 - 1700 | Strong |
| N-H Bend (Amide) | 1510 - 1550 | Medium |
| C-O Stretch | 1000 - 1300 | Medium-Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility. DMSO-d₆ is often a good choice for polar compounds like amino acid derivatives.
-
If using a non-deuterated solvent is necessary for solubility, a coaxial insert with a deuterated solvent can be used for locking the spectrometer's magnetic field.
-
Add a small amount of an internal standard (e.g., TMS at 0 ppm) for chemical shift referencing, unless the solvent peak is used as a reference.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample (solid)
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory, or KBr pellet press and die set
-
Potassium Bromide (KBr), IR grade (if using pellet method)
-
Spatula, agate mortar and pestle
Procedure (using ATR-FTIR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -OH, -NH, C=O, N₃) based on their position, shape, and intensity.
-
Visualization of Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Analysis of this compound.
An In-depth Technical Guide to the Solubility of N3-L-Dab(Boc)-OH in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
N3-L-Dab(Boc)-OH, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a crucial building block in medicinal chemistry and peptide synthesis.[1] Its utility in introducing azide functionalities for "click chemistry," bioconjugation, and the development of antibody-drug conjugates (ADCs) makes understanding its solubility paramount for seamless integration into synthetic workflows.[2][3][4][5] This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, factors influencing its solubility, and a detailed experimental protocol for quantitative determination.
Physicochemical Properties
-
Molecular Formula: C₉H₁₆N₄O₄
-
Molecular Weight: 244.25 g/mol
-
Appearance: White crystalline powder
-
Melting Point: 95 - 97 °C
-
Storage: Recommended at 2-8°C or -20°C for long-term stability.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published in the public domain, qualitative information and the general behavior of analogous Boc-protected amino acids provide valuable insights. The presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly influences its solubility profile, generally favoring organic solvents over aqueous media.
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent for peptide synthesis and optical rotation measurements of this compound were performed in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often recommended as a solvent for preparing stock solutions of similar reagents. |
| Dichloromethane (DCM) | Chlorinated | Likely Soluble | Frequently used in synthetic steps involving Boc-protected amino acids. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Soluble | Often used in the purification of amino acids. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | General solubility for amino acids decreases with increasing hydrophobicity of the alcohol. |
| Water | Polar Protic | Insoluble to Sparingly Soluble | The hydrophobic Boc group and the overall organic nature of the molecule limit its solubility in water. |
| Acetone | Polar Aprotic | Likely Soluble | Boc-protected amino acids often show solubility in acetone. |
| Ethyl Acetate | Moderately Polar | Likely Soluble | A common solvent for extraction and purification of organic compounds. |
Factors Influencing Solubility
The solubility of this compound, like other protected amino acids, is governed by a combination of factors related to its molecular structure and the properties of the solvent.
-
Boc Protecting Group : The large, non-polar tert-butyl group significantly increases the hydrophobicity of the molecule, enhancing its solubility in non-polar organic solvents while decreasing it in polar solvents like water.
-
Azide and Carboxylic Acid Groups : These polar functional groups can participate in hydrogen bonding, which contributes to solubility in polar protic and aprotic solvents.
-
Solvent Polarity : Polar aprotic solvents like DMF and DMSO are generally effective at solvating both the polar and non-polar regions of Boc-protected amino acids.
-
Temperature : The solubility of solid solutes in liquid solvents generally increases with temperature. Gentle heating can be employed to dissolve the compound, but care must be taken to avoid degradation.
-
pH : In aqueous systems, the pH will affect the ionization state of the carboxylic acid group, thereby influencing solubility.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMF, DMSO, DCM, Methanol, Water, etc.)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
Detailed Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials.
-
Pipette a precise volume (e.g., 2.0 mL) of each solvent to be tested into the corresponding vials.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation :
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis :
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation :
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = C_measured × Dilution Factor Where:
-
C_measured is the concentration of the diluted sample.
-
Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.
-
-
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is sparse, its structural characteristics suggest good solubility in polar aprotic solvents like DMF and DMSO. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable method for determining its solubility in a range of solvents. This information is critical for optimizing reaction conditions, purification procedures, and formulation development, ultimately contributing to the successful synthesis of novel peptides and bioconjugates.
References
Navigating the Stability and Storage of N3-L-Dab(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N3-L-Dab(Boc)-OH, or (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic Acid, is a critical building block in modern bioconjugation and pharmaceutical development, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its utility stems from the presence of two key functional groups: a terminal azide for "click" chemistry and a Boc-protected amine, which allows for orthogonal synthesis strategies. Ensuring the stability and purity of this reagent is paramount for reproducible and successful outcomes in research and development. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, complemented by detailed experimental protocols for stability assessment.
Recommended Storage and Handling
The storage recommendations for this compound vary among suppliers, likely due to differences in product purity and formulation. Generally, the compound is shipped under ambient conditions or with blue ice[1]. For long-term storage, the following conditions are variably suggested:
-
Refrigerator: 2-8°C[1]
-
Freezer: -20°C[2]
-
Room Temperature: Some suppliers indicate that the product is stable at room temperature[3].
Given these discrepancies, it is crucial to consult the Certificate of Analysis (CoA) or the technical data sheet provided by the specific supplier for the most accurate storage information. As a general best practice for preserving the integrity of the compound, long-term storage at -20°C in a tightly sealed container, protected from light and moisture , is advisable. The azide group, in particular, can be sensitive to prolonged exposure to light and moisture, which may lead to degradation[4].
Safe handling of this compound should be performed in a controlled laboratory environment with appropriate personal protective equipment. Organic azides can be energetic compounds, although the risk is generally low for molecules of this nature under standard laboratory conditions.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of its two key functional groups: the Boc-protecting group and the azide moiety.
-
Boc (tert-butoxycarbonyl) Group: This group is notoriously acid-labile and is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid). Therefore, exposure of this compound to acidic environments should be avoided during storage and handling to prevent premature deprotection. The Boc group is, however, stable to basic conditions.
-
Azide (N3) Group: The azide group is generally stable under a wide range of synthetic conditions, including both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc group removal in solid-phase peptide synthesis. However, azides can be sensitive to reducing agents and, as mentioned, may degrade upon prolonged exposure to light and moisture. Thermal stability is also a consideration, especially for large-scale applications.
Quantitative Stability Assessment
While specific, publicly available quantitative stability data for this compound is limited, the following tables illustrate the type of data that would be generated in a formal stability study. These tables are provided for illustrative purposes to guide researchers in their own assessments.
Table 1: Illustrative Long-Term Stability Data for this compound at Different Temperatures
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 | 99.5 | White Solid |
| 6 | 99.4 | No Change | |
| 12 | 99.2 | No Change | |
| 24 | 99.1 | No Change | |
| 2-8°C, Dark | 0 | 99.5 | White Solid |
| 6 | 98.9 | No Change | |
| 12 | 98.2 | No Change | |
| 24 | 97.5 | No Change | |
| 25°C / 60% RH, Dark | 0 | 99.5 | White Solid |
| 6 | 97.1 | No Change | |
| 12 | 95.3 | Slight Discoloration | |
| 24 | 92.8 | Yellowish Tint |
Table 2: Illustrative Forced Degradation Study Results for this compound
| Stress Condition | Duration | Purity (%) by HPLC | Major Degradant(s) |
| 0.1 M HCl | 24 h | 65.2 | N3-L-Dab-OH (Boc deprotection) |
| 0.1 M NaOH | 24 h | 98.8 | Minor unidentified peaks |
| 3% H₂O₂ | 24 h | 96.5 | Oxidative adducts |
| 60°C Heat | 7 days | 98.1 | Minor unidentified peaks |
| Photostability (ICH Q1B) | 7 days | 97.3 | Photolytic byproducts |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the purity of this compound and separating it from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically the method of choice.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from both more polar and less polar impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm). If the compound has a poor chromophore, derivatization of the azide may be necessary for sensitive detection.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50).
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation pathways and validating the specificity of the stability-indicating method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize a sample before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately represented.
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the logical relationships in the stability assessment of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
- 1. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 叠氮化物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
The Strategic Role of the Boc Protecting Group in N3-L-Dab(Boc)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid of significant interest in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex peptides and bioconjugates. This technical guide provides a comprehensive overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry and application of this compound. Key aspects including the chemical properties imparted by the Boc group, detailed experimental protocols for its management, and its strategic importance in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and site-specific protein labeling are discussed in detail.
Introduction: Chemical Structure and Properties of this compound
This compound is a derivative of L-2,4-diaminobutyric acid (Dab) where the α-amino group is replaced by an azide (N3) and the γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups provides a unique set of chemical properties that are highly valuable in bioorthogonal chemistry and peptide synthesis.
The presence of the Boc group is central to the utility of this molecule. It serves as a robust protecting group for the γ-amine, preventing its participation in unwanted side reactions during peptide synthesis or other chemical modifications. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This acid lability is a cornerstone of its strategic application, allowing for selective deprotection and subsequent functionalization of the γ-amine.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |
| CAS Number | 1932403-71-8 |
| Molecular Formula | C9H16N4O4 |
| Molecular Weight | 244.2 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 95 - 97 °C |
| Optical Rotation | [a]20/D = -90 ± 1 ° (c=1 in DMF) |
| Storage Conditions | 0 - 8 °C |
The Role of the Boc Protecting Group
The primary function of the Boc group in this compound is to act as a temporary shield for the γ-amino group. This protection is crucial for several reasons:
-
Orthogonal Protection Strategy: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the acid-labile Boc group is orthogonal to the base-labile Fmoc group. This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the Boc-protected side chain.[2][3]
-
Prevention of Side Reactions: During the activation of the carboxylic acid for amide bond formation, the protected γ-amine is prevented from reacting with the activated carboxyl group, which would otherwise lead to oligomerization or cyclization.
-
Enabling Site-Specific Modifications: The Boc group can be selectively removed after peptide synthesis to unmask the γ-amino group for further modifications, such as the attachment of payloads, linkers, or other functional moieties.[2]
Boc Group Stability and Cleavage
The tert-butyl carbamate linkage of the Boc group is stable to most bases and nucleophiles.[2] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Table 2: General Conditions for Boc Deprotection
| Reagent | Conditions | Typical Reaction Time | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 30 min | Standard condition in Boc-based SPPS. |
| Hydrochloric acid (HCl) | 4M in Dioxane or Methanol | 30-60 min | Alternative to TFA. |
| Formic acid | Neat or in an inert solvent | 1-16 hours | Milder alternative to TFA. |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of Nγ-Boc protected L-2,4-diaminobutyric acid derivatives involves a Hofmann rearrangement of a protected L-glutamine precursor. The α-azido group can then be introduced via a diazotization reaction.
Protocol 1: Synthesis of Nγ-Boc-L-2,4-diaminobutyric acid from Fmoc-Gln-OH
-
Hofmann Rearrangement:
-
Suspend Fmoc-Gln-OH in a mixed solvent of acetonitrile, ethyl acetate, and water.
-
Add iodobenzene diacetate (DiPa) and stir at room temperature.
-
Upon reaction completion (monitored by TLC), work up the reaction to isolate Fmoc-Dab-OH.
-
-
Boc Protection:
-
Dissolve the obtained Fmoc-Dab-OH in a mixture of acetone and water.
-
Add di-tert-butyl dicarbonate ((Boc)2O).
-
Adjust the pH to 7.5-8.0 with a base (e.g., NaOH) and stir until the reaction is complete.
-
Acidify the reaction mixture and extract the product, Fmoc-Dab(Boc)-OH.
-
-
Introduction of the Azide Group (Conceptual):
-
The α-Fmoc group would first need to be removed to expose the α-amine.
-
The resulting H-Dab(Boc)-OH could then undergo a diazotization reaction, for example, using sodium nitrite in the presence of an acid, followed by treatment with sodium azide to introduce the α-azido group. Note: This is a conceptual step, and specific literature protocols for this transformation on this substrate are scarce.
-
Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines a manual procedure for a single coupling cycle.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
Table 3: Typical Parameters for Coupling of Azido-Amino Acids in Fmoc-SPPS
| Parameter | Value | Notes |
| Amino Acid Equivalents | 3 - 5 eq. | An excess is used to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or DIC/Oxyma are also effective. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Completion monitored by a ninhydrin or Kaiser test. |
| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. |
Strategic Applications and Workflows
The unique structure of this compound makes it a valuable tool in several advanced applications. The following diagrams illustrate logical workflows for its use.
Synthesis of an Antibody-Drug Conjugate (ADC)
This compound can be incorporated into a peptide linker, which is then conjugated to a cytotoxic drug and an antibody. The Boc group allows for orthogonal protection during the synthesis of the peptide-drug conjugate.
Site-Specific Protein Labeling
A peptide containing this compound can be synthesized and, after cleavage and deprotection, used to label a protein of interest that has been engineered to contain a bioorthogonal reactive group, such as a strained alkyne (e.g., DBCO).
Conclusion
The Boc protecting group in this compound is a critical feature that enables its use as a versatile building block in modern bioconjugation and drug development. Its acid lability, combined with its stability to a wide range of other chemical conditions, allows for the implementation of robust orthogonal protection strategies. This facilitates the synthesis of complex peptides and the site-specific introduction of functional moieties. The ability to selectively unmask the γ-amino group post-synthesis opens up a plethora of possibilities for creating novel therapeutics, diagnostic agents, and tools for chemical biology. A thorough understanding of the chemistry of the Boc group is therefore essential for researchers and scientists working with this powerful and versatile molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid from L-glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid, a valuable building block in peptide synthesis and drug discovery, starting from L-glutamine. The synthesis involves a key Hofmann rearrangement of an Nα-protected L-glutamine derivative.
Introduction
L-α,γ-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is a component of various natural products, including peptide antibiotics. The selective protection of its α- and γ-amino groups is crucial for its incorporation into peptide chains. This protocol details the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine, a readily available starting material. The core of this synthetic route is the Hofmann rearrangement, which converts the side-chain amide of glutamine into a primary amine, thus forming the Dab backbone. This method provides a reliable pathway to obtaining this important amino acid derivative for further use in synthetic chemistry and drug development.
Overall Synthesis Workflow
The synthesis of Nγ-Boc-L-Dab-OH from L-glutamine can be achieved through a multi-step process that involves protection of the α-amino group, Hofmann rearrangement of the side-chain amide, protection of the newly formed γ-amino group, and final deprotection of the α-amino group.
Figure 1: Overall workflow for the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine.
Experimental Protocols
Step 1: Synthesis of Nα-Boc-L-Glutamine
This step involves the protection of the α-amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
L-Glutamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-glutamine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution while maintaining the pH between 9 and 10 with the addition of 1M NaOH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-glutamine.
Step 2: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid via Hofmann Rearrangement
This key step utilizes a polymer-supported hypervalent iodine reagent for a clean conversion of the amide to an amine. Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water can afford Nα-Boc-L-α,γ-diaminobutyric acid (Boc-Dab-OH) in high yield.[1]
Materials:
-
Nα-Boc-L-Glutamine
-
Poly[(4-diacetoxyiodo)styrene] (PSDIB)
-
Water
Procedure:
-
Suspend Nα-Boc-L-glutamine in water.
-
Add poly[(4-diacetoxyiodo)styrene] (PSDIB) (1.2 equivalents) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the polymer resin and wash it with water.
-
Lyophilize the aqueous filtrate to obtain Nα-Boc-L-α,γ-diaminobutyric acid.
Step 3: Synthesis of Nα,Nγ-di-Boc-L-diaminobutyric acid
The newly formed γ-amino group is protected with a Boc group.
Materials:
-
Nα-Boc-L-α,γ-diaminobutyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve Nα-Boc-L-α,γ-diaminobutyric acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα,Nγ-di-Boc-L-diaminobutyric acid.
Step 4: Selective Nα-Deprotection to yield Nγ-Boc-L-Dab-OH
The final step involves the selective removal of the Nα-Boc protecting group under acidic conditions.
Materials:
-
Nα,Nγ-di-Boc-L-diaminobutyric acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Nα,Nγ-di-Boc-L-diaminobutyric acid in a 1:1 mixture of trifluoroacetic acid and dichloromethane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Nγ-Boc-L-Dab-OH as a TFA salt.
Data Presentation
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |
| 1 | Nα-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | >90% | >98% |
| 2 | Hofmann Rearrangement | PSDIB | Water | ~87%[1] | >95% |
| 3 | Nγ-Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | >90% | >98% |
| 4 | Nα-Deprotection | TFA | DCM | >95% | >98% |
Chemical Transformation Pathway
The chemical structures and transformations for each step are outlined below.
References
Application Notes and Protocols for the Incorporation of N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of the non-canonical amino acid N3-L-Dab(Boc)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile building block introduces a chemically accessible azide moiety, enabling a broad range of subsequent modifications via click chemistry, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads for drug delivery applications.
Overview
The incorporation of this compound follows the standard cycle of Boc-SPPS, which involves the iterative deprotection of the Nα-Boc group with a moderately strong acid and subsequent coupling of the next amino acid. The Boc protecting group on the side chain of the diaminobutyric acid (Dab) residue provides orthogonal protection, remaining stable during the Nα-Boc deprotection steps and being removed during the final cleavage from the resin. The azide group is generally stable throughout the SPPS cycles, including the acidic conditions of Boc deprotection.
Experimental Protocols
This section details the necessary steps for the successful incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.
Resin Selection and Preparation
-
Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, or MBHA resin for a C-terminal amide).
-
Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes prior to the first amino acid coupling.
Boc-SPPS Cycle for this compound Incorporation
The following steps outline a single cycle for coupling this compound.
a) Nα-Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.
b) Neutralization:
-
Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) to remove excess base.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.
c) Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HATU (3-4 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be optimized depending on the sequence.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result (yellow/colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.
d) Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Important Consideration for the Azide Group:
The azide group is susceptible to reduction to a primary amine by thiol-containing scavengers. Therefore, it is crucial to use a cleavage cocktail that does not contain reagents like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).
Recommended Cleavage Cocktail (Thiol-Free):
-
TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
Cleavage Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables summarize the recommended quantitative parameters for the incorporation of this compound.
Table 1: Reagents and Conditions for this compound Coupling
| Parameter | Value | Notes |
| Amino Acid Equivalents | 3 - 4 eq. | Relative to resin loading capacity. |
| Coupling Reagent | HBTU or HATU | 3 - 4 eq. |
| Base (DIEA) Equivalents | 6 - 8 eq. | Typically double the amino acid equivalents. |
| Solvent | DMF | |
| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |
| Typical Coupling Yield | >95% | Dependent on sequence and coupling conditions. |
Table 2: Boc Deprotection and Cleavage Parameters
| Step | Reagent | Concentration | Time |
| Nα-Boc Deprotection | TFA in DCM | 50% (v/v) | 20 - 30 minutes |
| Final Cleavage | TFA / TIS / H₂O | 95:2.5:2.5 (v/v/v) | 2 - 4 hours |
Mandatory Visualization
Caption: Boc-SPPS cycle for incorporating this compound.
Caption: Workflow for the final cleavage of the azide-peptide.
Application Notes and Protocols for N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a terminal azide (N3) group on the side chain and a Boc-protected amine, makes it an invaluable tool for the site-specific introduction of a chemical handle for bio-orthogonal "click chemistry" reactions.[1] This allows for the precise conjugation of peptides to a wide array of molecules, including cytotoxic drugs for the development of peptide-drug conjugates (PDCs), imaging agents for diagnostics, and polyethylene glycol (PEG) for improving pharmacokinetic profiles.[1]
The azide functionality is stable under the acidic conditions required for Boc-SPPS, making this compound fully compatible with this robust peptide synthesis methodology. The side-chain Boc protecting group ensures orthogonality, allowing for selective deprotection if further modification of the side-chain amine is desired.[1] These application notes provide a detailed protocol for the incorporation of this compound into peptides using Boc-SPPS, along with relevant technical data and a workflow for the synthesis of a peptide-drug conjugate.
Key Applications
-
Peptide-Drug Conjugates (PDCs): The azide group allows for the covalent attachment of alkyne-modified cytotoxic payloads to a targeting peptide.
-
Peptide Imaging Agents: Fluorophores or other imaging moieties functionalized with an alkyne can be "clicked" onto the peptide for in vitro and in vivo tracking.
-
PEGylation: The attachment of PEG chains can enhance the solubility, stability, and circulation half-life of therapeutic peptides.
-
Cyclic Peptides: Intramolecular cyclization can be achieved by reacting the azide with an alkyne incorporated elsewhere in the peptide sequence, leading to more constrained and potentially more active conformations.[2]
Data Presentation
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test. In cases of difficult couplings, a second coupling may be required. |
| Deprotection Efficiency | >99% | Complete deprotection is crucial to avoid deletion sequences. |
| Azide Stability during Cleavage | >90% | Dependent on the cleavage cocktail. Avoid reducing scavengers like EDT. DTT is recommended if a thiol scavenger is necessary. |
| Expected Overall Yield | 50 - 80% | Highly dependent on peptide length and sequence complexity. |
Experimental Protocols
This section provides a detailed protocol for the manual incorporation of this compound into a peptide sequence using Boc-SPPS on a Merrifield resin.
Materials
-
Merrifield Resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)
-
Cold diethyl ether
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single cycle for adding an amino acid to the growing peptide chain.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g resin) to swell it for at least 30 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g resin) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 10 mL/g resin), followed by isopropanol (2 x 10 mL/g resin), and then DMF (3 x 10 mL/g resin) to remove residual acid.
-
-
Neutralization:
-
Add a 10% solution of DIEA in DMF (10 mL/g resin) to the resin.
-
Agitate for 2 minutes and drain. Repeat this step twice.
-
Wash the resin with DMF (3 x 10 mL/g resin) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
-
Repeat Cycle:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
-
Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, and dithiothreitol (DTT) to protect the azide group).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Workflow for the synthesis of a peptide-drug conjugate using Boc-SPPS and this compound.
Caption: Logical relationship of this compound properties and applications.
References
Application Notes and Protocols for N3-L-Dab(Boc)-OH in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-(tert-butoxycarbonyl)-N-γ-azido-L-2,4-diaminobutyric acid (N3-L-Dab(Boc)-OH) in click chemistry. This versatile building block is instrumental in the site-specific modification of peptides and other biomolecules, enabling a wide range of applications in drug discovery, diagnostics, and chemical biology.
Introduction
This compound is a non-canonical amino acid featuring an azide moiety on its side chain and a Boc protecting group on its alpha-amine.[1][2] The azide group serves as a bioorthogonal handle, allowing for highly specific covalent modification through "click" chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The acid-labile Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[1]
The unique properties of this compound make it a valuable tool for:
-
Drug Development: Construction of antibody-drug conjugates (ADCs), development of targeted drug delivery systems, and synthesis of peptide-drug conjugates.[1]
-
Bioconjugation: Labeling of peptides and proteins with fluorescent probes, biotin, or other reporter molecules for imaging and tracking studies.
-
Peptide Modification: Creation of cyclic peptides to improve stability and bioactivity, and the introduction of post-translational modifications.
-
Development of Novel Biomaterials: Immobilization of peptides onto surfaces for diagnostic and biomaterial applications.
Physicochemical Properties
| Property | Value |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |
| CAS Number | 1932403-71-8 |
| Molecular Formula | C9H16N4O4 |
| Molecular Weight | 244.25 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥ 99% (HPLC, TLC) |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Boc-SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis.
Materials:
-
MBHA or PAM resin
-
This compound
-
Other Boc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: DCM, Methanol (MeOH)
-
Cleavage cocktail: e.g., HF/anisole or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail.
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Boc-SPPS:
| Parameter | Value/Condition | Notes |
| Resin Type | MBHA or PAM | Choice depends on the desired C-terminus. |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity. |
| This compound Equivalents | 3 - 5 eq. | An excess ensures the reaction goes to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | HBTU is a common choice. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Monitor with ninhydrin test. |
| Typical Coupling Yield | >95% | High yields are achievable with optimized conditions. |
| Deprotection Time | 20 - 30 minutes | Two-step deprotection is common. |
| Expected Cleavage Yield | Variable | Dependent on the peptide sequence and cleavage cocktail. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an this compound-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide (purified)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent: Phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and a co-solvent like DMSO or DMF for less soluble reactants.
Procedure:
-
Reactant Preparation: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO4 and the THPTA/TBTA ligand.
-
Reaction Initiation: Add the CuSO4/ligand solution to the peptide/alkyne mixture. Then, add a fresh solution of sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC.
Quantitative Data for CuAAC:
| Parameter | Concentration/Ratio | Notes |
| Peptide-Azide Concentration | 1-10 mM | |
| Alkyne-Molecule Equivalents | 1.1 - 1.5 eq. | A slight excess is typically used. |
| CuSO4 Concentration | 0.1 eq. | |
| Sodium Ascorbate Concentration | 0.5 - 1.0 eq. | Acts as a reducing agent to generate Cu(I) in situ. |
| Ligand (THPTA/TBTA) Concentration | 0.5 eq. | Stabilizes the Cu(I) catalyst. |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | >90% | CuAAC is a highly efficient reaction. |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an this compound-containing peptide with a strained cyclooctyne-functionalized molecule (e.g., DBCO).
Materials:
-
Azide-containing peptide (purified)
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-dye, DBCO-biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF.
Procedure:
-
Reactant Dissolution: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.
-
Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
Monitoring: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the final peptide conjugate by preparative RP-HPLC.
Quantitative Data for SPAAC:
| Parameter | Concentration/Ratio | Notes |
| Peptide-Azide Concentration | 1-10 mM | |
| Cyclooctyne-Molecule Equivalents | 1.1 - 1.5 eq. | A slight excess is generally used. |
| Reaction Temperature | Room Temperature or 37°C | |
| Reaction Time | 1 - 24 hours | Reaction kinetics are generally slower than CuAAC. |
| Typical Yield | >80% | Yields are generally high but can be influenced by the specific cyclooctyne used. |
Visualizations
References
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Dab(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecular fragments.[1][2] The use of the non-canonical amino acid N3-L-Dab(Boc)-OH provides a versatile building block for introducing an azide handle into peptides and other molecules of interest. The azide group is exceptionally stable under most synthetic conditions and reacts selectively with terminal alkynes, enabling precise chemical modification.[3]
This reaction is instrumental in various fields of drug discovery and chemical biology:
-
Peptidomimetics and Drug Design: The resulting 1,2,3-triazole ring is a stable isostere of the amide bond, mimicking its planarity but exhibiting enhanced resistance to proteolytic degradation.[4] This makes the CuAAC reaction with this compound a powerful tool for synthesizing novel peptidomimetics with improved pharmacokinetic profiles.
-
Bioconjugation: The specificity of the azide-alkyne reaction allows for the precise attachment of various functionalities to peptides and proteins.[] This includes conjugating fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve solubility and circulation half-life, or cytotoxic agents for the development of antibody-drug conjugates (ADCs).
-
Combinatorial Chemistry and Lead Generation: The reliability and high yield of the CuAAC reaction are ideal for high-throughput screening and the generation of compound libraries for lead discovery.
The Boc protecting group on the α-amine of this compound ensures compatibility with standard peptide synthesis strategies, allowing for its incorporation into peptide sequences where the azide can later be used as a chemical handle for conjugation.
Reaction Schemes & Workflows
General Reaction Scheme
The CuAAC reaction involves the [3+2] cycloaddition of the azide group on this compound with a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted triazole product.
Caption: General scheme of the CuAAC reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a solution-phase CuAAC reaction followed by purification.
Caption: Standard experimental workflow for solution-phase CuAAC.
Experimental Protocols
This section provides a detailed protocol for the solution-phase CuAAC reaction between this compound and a model alkyne, Phenylacetylene.
Protocol 1: Solution-Phase CuAAC of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
tert-Butanol (tBuOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) disodium salt solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and Phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a starting material concentration of approximately 0.1 M). Stir the solution until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.1 eq, e.g., from a 1 M stock solution).
-
Initiation: Add an aqueous solution of Sodium Ascorbate (0.3 eq, e.g., from a freshly prepared 1 M stock solution). The solution may change color upon addition.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the mixture to a separatory funnel.
-
Copper Removal: Wash the organic layer with a 0.5 M aqueous solution of EDTA disodium salt. Shake vigorously for 1-2 minutes. The aqueous layer may turn blue or green as the EDTA chelates the copper. Separate the layers and repeat the EDTA wash two more times, or until the aqueous layer is colorless.
-
Aqueous Work-up: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure triazole product.
Data Presentation
The following tables summarize typical quantitative data for CuAAC reactions based on analogous systems reported in the literature. Yields are generally high to quantitative for this highly efficient transformation.
Table 1: Representative Reaction Parameters for Solution-Phase CuAAC
| Parameter | Value/Condition | Reference(s) |
| Azide | This compound | - |
| Alkyne | Phenylacetylene | |
| Stoichiometry | 1.0 eq Azide : 1.1 eq Alkyne | General Practice |
| Solvent | tBuOH / H₂O (1:1) | |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | |
| Catalyst Loading (CuSO₄) | 1 - 10 mol % | |
| Reducing Agent (Ascorbate) | 3 - 5 eq relative to Cu(II) | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | > 90% |
Table 2: Troubleshooting Common CuAAC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Conversion | Inactive catalyst (Cu(I) oxidized to Cu(II)); Impure reagents. | Use freshly prepared Sodium Ascorbate solution; Purge solvent with N₂ or Ar; Use high-purity reagents. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | Deoxygenate the reaction mixture; Ensure sufficient excess of sodium ascorbate. | |
| Oxidative Damage to Substrate | Reactive oxygen species (ROS) generated by Cu/ascorbate/O₂. | Use a copper-chelating ligand (e.g., THPTA, TBTA); Deoxygenate the reaction mixture. | |
| Difficulty Removing Copper | Insufficient washing with chelating agent. | Perform multiple, vigorous washes with EDTA solution until the aqueous layer is colorless. |
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Click Chemistry Reagent [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-L-Dab(Boc)-OH in Peptide-Drug Conjugate (PDC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the versatile amino acid N3-L-Dab(Boc)-OH for the creation of peptide-drug conjugates (PDCs). This unique building block incorporates a bioorthogonal azide handle, enabling the precise and efficient conjugation of therapeutic payloads to peptides through "click chemistry." The protocols outlined below cover the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by the conjugation of an alkyne-modified drug using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound
This compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative that serves as a critical tool in modern bioconjugation and chemical biology.[1] Its structure features two key functionalities:
-
An Azide (N3) Group: This moiety is chemically inert to most biological functional groups, making it a bioorthogonal handle.[1] It readily participates in highly efficient and specific click chemistry reactions with alkyne-containing molecules.
-
A Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group on the side-chain amine allows for selective deprotection and further functionalization if required, though for the purposes of these protocols, it will remain intact until the final cleavage step.[1]
The stability of the azide group under standard SPPS conditions makes this compound an ideal building block for the site-specific incorporation of a conjugation handle into a peptide sequence.
Data Presentation: Representative Synthesis of an EGFR-Targeting PDC
The following tables summarize the key quantitative data for a representative synthesis of a hypothetical Epidermal Growth Factor Receptor (EGFR)-targeting peptide-drug conjugate. The peptide sequence used for this example is a known EGFR-targeting peptide, LARLLT.[2] The drug is a generic alkyne-modified tyrosine kinase inhibitor (TKI).
Table 1: Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide
| Step | Operation | Reagents and Solvents | Time | Yield (%) | Purity (HPLC) |
| 1 | Resin Swelling | Dichloromethane (DCM) | 30 min | - | - |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 3 | Amino Acid Coupling | Fmoc-Thr(tBu)-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 5 | Amino Acid Coupling | Fmoc-Leu-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 6 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 7 | Amino Acid Coupling | Fmoc-Leu-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 8 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 9 | Amino Acid Coupling | Fmoc-Arg(Pbf)-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 10 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 11 | Amino Acid Coupling | This compound, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 12 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 13 | Amino Acid Coupling | Fmoc-Ala-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 14 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | - | - |
| 15 | Amino Acid Coupling | Fmoc-Leu-OH, HBTU, DIPEA in DMF | 2 h | >99 | - |
| 16 | Cleavage & Deprotection | TFA/TIS/H2O (95:2.5:2.5) | 2 h | ~85 | >95% |
| 17 | Purification | Preparative RP-HPLC | - | ~60 | >98% |
Table 2: Peptide-Drug Conjugation via CuAAC
| Step | Operation | Reagents and Solvents | Time | Yield (%) | Purity (HPLC) |
| 1 | Conjugation | Azido-peptide, Alkyne-TKI, CuSO4, Sodium Ascorbate, TBTA in DMSO/H2O | 12 h | ~90 | >90% |
| 2 | Purification | Preparative RP-HPLC | - | ~75 | >99% |
Table 3: Peptide-Drug Conjugation via SPAAC
| Step | Operation | Reagents and Solvents | Time | Yield (%) | Purity (HPLC) |
| 1 | Conjugation | Azido-peptide, DBCO-TKI in PBS (pH 7.4) | 4 h | ~95 | >95% |
| 2 | Purification | Preparative RP-HPLC | - | ~80 | >99% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide
This protocol describes the manual synthesis of an azido-peptide using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HBTU/HATU and DIPEA
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DCM and wash the resin with DMF (3x).
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (yellow beads), wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude azido-peptide by preparative reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
-
Characterization: Confirm the identity and purity of the azido-peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azido-peptide to an alkyne-modified drug.
Materials:
-
Purified azido-peptide
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Dissolve the azido-peptide and alkyne-modified drug (1.2 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq.) in water.
-
In another vial, prepare a solution of CuSO4 (1 eq.) and TBTA (1 eq.) in DMSO/water.
-
-
Conjugation Reaction:
-
Add the sodium ascorbate solution to the peptide/drug mixture.
-
Add the CuSO4/TBTA solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the peptide-drug conjugate by preparative RP-HPLC.
-
Characterization: Confirm the identity, purity, and integrity of the final PDC using analytical RP-HPLC and high-resolution mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a copper-free method for conjugating the azido-peptide to a drug modified with a strained alkyne (e.g., DBCO).
Materials:
-
Purified azido-peptide
-
Strained alkyne-modified drug (e.g., DBCO-drug)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azido-peptide in PBS.
-
Dissolve the strained alkyne-modified drug (1.5 eq.) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then add it to the peptide solution.
-
-
Conjugation Reaction:
-
Gently mix the solution and incubate at room temperature or 37°C for 2-12 hours.
-
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC or LC-MS.
-
Purification: Purify the peptide-drug conjugate by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final PDC using analytical RP-HPLC and high-resolution mass spectrometry.
Mandatory Visualizations
Experimental Workflow for PDC Synthesis
References
Application Notes and Protocols: Deprotection of the Boc Group from N-γ-Boc-L-α-azido-diaminobutyric acid (N3-L-Dab(Boc)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Dab(Boc)-OH is a valuable bifunctional building block in chemical biology and drug development.[1][2][3] It incorporates a terminal azide group for bioorthogonal "click" chemistry reactions and a Boc-protected amine on the side chain of L-2,4-diaminobutyric acid (Dab).[1] The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, essential for preventing unwanted side reactions during peptide synthesis and other chemical modifications.[1] Its removal, or deprotection, is a critical step to unmask the amine for subsequent conjugation or further synthetic elaboration.
This document provides detailed protocols and quantitative data for the acidic deprotection of the Boc group from this compound. The two most common and effective methods, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, are presented.
Chemical Deprotection Pathway
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond and formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
Caption: Acid-catalyzed deprotection of the Boc group.
Quantitative Data Summary
While specific yield and purity data for the deprotection of this compound is not extensively published, the following table summarizes representative data for common acidic deprotection methods applied to Boc-protected amino acids and peptides. These values serve as a reliable benchmark for expected outcomes. Deprotection is generally efficient, with yields often being quantitative or near-quantitative.
| Method | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 (Room Temp.) | 1 - 2 h | >95 | >98 | General Knowledge |
| 2 | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | 25 (Room Temp.) | 0.5 - 2 h | >95 | >98 | |
| 3 | p-Toluenesulfonic acid (pTSA) / Choline Chloride | Deep Eutectic Solvent | 25 (Room Temp.) | 10 - 30 min | 98 | High |
Note: Reaction times and yields can vary based on the substrate, concentration, and scale of the reaction.
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care.
-
4M HCl in dioxane is corrosive. Avoid inhalation of vapors.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for complete Boc deprotection. The azide group is stable under these conditions.
Materials
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Procedure
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Prepare a solution of 20-50% TFA in DCM. Slowly add this solution to the stirred substrate solution at 0 °C. A common ratio is a 1:1 mixture of TFA and DCM by volume.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting residue, add cold diethyl ether to precipitate the deprotected product as its TFA salt. c. Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The product is typically obtained as a white to off-white solid.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is also highly efficient and can be advantageous when TFA is to be avoided. It is known for its speed and selectivity in many cases.
Materials
-
This compound
-
4M Hydrochloric Acid (HCl) in 1,4-dioxane solution
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Decision Logic for Protocol Selection
Caption: Decision tree for selecting the appropriate deprotection protocol.
Procedure
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or a compatible solvent like methanol in a round-bottom flask.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: a. Upon completion, remove the solvent under reduced pressure. b. If a precipitate has formed, it can be isolated by filtration. If not, add cold diethyl ether to induce precipitation of the hydrochloride salt. c. Wash the solid product with cold diethyl ether and dry under vacuum to yield the deprotected amine as its HCl salt.
Conclusion
The deprotection of the Boc group from this compound is a straightforward and high-yielding transformation critical for its use in further synthetic applications. Both TFA in DCM and 4M HCl in dioxane are reliable methods that proceed rapidly at room temperature. The choice between them may depend on the presence of other acid-sensitive functional groups in the molecule or compatibility with downstream applications. Proper safety precautions must be followed when handling these strong acids.
References
Troubleshooting & Optimization
Low coupling efficiency with N3-L-Dab(Boc)-OH in SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Low Coupling Efficiency
Low coupling efficiency with this compound is a common challenge, primarily due to the steric hindrance posed by the Boc-protected diaminobutyric acid side chain. This guide offers a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Is the Coupling Reaction Incomplete?
The first step in troubleshooting is to confirm that the coupling reaction is indeed incomplete. The most common method for this is the Kaiser test, which detects the presence of free primary amines on the resin.
-
Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion. If you still observe poor final yield, other issues like peptide aggregation during subsequent steps or problems during cleavage and purification might be the cause.
Frequently Asked Questions (FAQs)
Q1: I have a positive Kaiser test after coupling this compound. What are the most likely causes?
A positive Kaiser test points to several potential issues during the coupling step:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the diaminobutyric acid side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical for sterically hindered amino acids. Standard reagents may not be sufficiently reactive to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: Difficult couplings often require longer reaction times or elevated temperatures to proceed efficiently.
-
Peptide Aggregation: The growing peptide chain can form secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated this compound.
-
Poor Resin Swelling or Solvent Choice: Inadequate swelling of the resin or a suboptimal solvent can limit the accessibility of reactive sites.
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimide reagents like DCC or DIC with HOBt can be attempted, phosphonium and uronium/aminium salt-based reagents are often more successful.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Key Considerations |
| Phosphonium Salts | PyBOP, PyAOP | High | Generally provide high coupling efficiency with low racemization. PyAOP is particularly effective for very difficult couplings. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | HATU is often considered one of the most effective reagents for hindered couplings due to its high reactivity and ability to suppress racemization.[1] HBTU is also effective but may be slightly less reactive than HATU. |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Moderate | May require longer reaction times or double coupling. DCC can lead to the formation of an insoluble urea byproduct, making DIC a better choice for SPPS. |
Note: The effectiveness of coupling reagents can be sequence-dependent. The data presented is a general guide based on performance with other sterically hindered amino acids.
Q3: How can I improve the coupling efficiency of this compound?
If you are experiencing low coupling efficiency, consider the following strategies, which can be implemented individually or in combination:
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and then add a fresh solution of activated this compound. This is a highly effective method for driving difficult couplings to completion.[2]
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) can increase the reaction rate, though this should be done with caution to avoid potential side reactions.
-
Optimize Your Solvent System: While DMF is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences due to its superior solvating properties.[3][4] In cases of severe aggregation, adding a small amount of a chaotropic salt like lithium chloride (LiCl) to the DMF can help to disrupt secondary structures.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.
Q4: Could the problem be related to a previous step in the synthesis?
Yes, incomplete deprotection of the preceding amino acid will leave the N-terminus blocked, making the subsequent coupling of this compound impossible. Always ensure complete Fmoc or Boc deprotection before proceeding with the coupling step. A positive Kaiser test after the deprotection step and before coupling will confirm that the N-terminal amine is free.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 80 g Phenol in 20 mL Ethanol
-
Solution B: 1 mL of 0.01 M KCN in 99 mL Pyridine
-
Solution C: 500 mg Ninhydrin in 10 mL Ethanol
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Double Coupling for this compound
-
First Coupling:
-
Perform the initial coupling of this compound using your chosen potent coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF or NMP for 1-2 hours.
-
Drain the reaction vessel.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound using the same protocol as the first coupling.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the deprotection of the newly added residue.
-
Visualizing Workflows and Relationships
Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: A workflow for troubleshooting low coupling efficiency in SPPS.
References
Technical Support Center: N3-L-Dab(Boc)-OH Coupling Optimization
Welcome to the technical support center for optimizing coupling reactions with N3-L-Dab(Boc)-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key reactive features?
A1: this compound is a non-proteinogenic amino acid derivative used in bioconjugation and chemical biology.[1][2] Its structure contains:
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An L-2,4-diaminobutyric acid (Dab) backbone.
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A tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups.
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A reactive azide (N3) group, which is valuable for "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
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A carboxylic acid (-OH) group, which is the site of activation for peptide bond formation.[1]
During peptide coupling, the primary considerations are the efficient activation of the carboxylic acid and ensuring the stability of the azide and Boc groups under the chosen reaction conditions.
Q2: Which coupling reagents are compatible with the azide group in this compound?
A2: The azide group is stable under most standard peptide coupling conditions. Therefore, a wide range of modern coupling reagents can be used. These are broadly categorized as:
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Uronium/Aminium Salts: HATU, HBTU, HCTU, TBTU. These are highly efficient and fast-acting.
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Phosphonium Salts: PyBOP, BOP. These are also highly effective and do not pose the risk of guanidinylation side reactions.
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Carbodiimides: EDC and DCC, typically used with additives like HOBt or Oxyma to enhance efficiency and reduce racemization.
The choice of reagent often depends on the specific sequence, the steric hindrance of the coupling partners, and the desired reaction kinetics.
Q3: My coupling reaction with this compound has a low yield. What are the common causes?
A3: Low yield in peptide coupling reactions is a frequent issue. The most common causes include:
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Poor Coupling Efficiency: This can be due to steric hindrance from the Dab backbone and Boc group or the formation of aggregated peptide structures on the resin.
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Incomplete Deprotection: If performing solid-phase peptide synthesis (SPPS), failure to completely remove the N-terminal Fmoc group prevents the next amino acid from being added.
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Side Reactions: Unwanted reactions, such as racemization or reaction with side-chain functional groups, can consume reagents and produce impurities.
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Degraded Reagents: Coupling reagents and solvents must be fresh and anhydrous, as many reagents are sensitive to moisture.
A systematic troubleshooting approach, starting with verifying reagent quality and then optimizing reaction conditions, is recommended.
Q4: Can uronium reagents like HATU or HBTU cause side reactions?
A4: Yes. While highly efficient, uronium/aminium reagents like HATU and HBTU can cause a specific side reaction called guanidinylation . This occurs when the coupling reagent reacts directly with a free amino group, forming a stable guanidinium group on the N-terminus of the peptide. This side reaction is more likely if the coupling reagent is used in excess or if the pre-activation of the carboxylic acid is slow. To mitigate this, it is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent and to pre-activate for a short period before introducing the amine component.
Troubleshooting Guide
This guide addresses specific problems you may encounter when coupling this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | Steric Hindrance: The bulky nature of this compound or the N-terminal amino acid can slow down the reaction. | 1. Switch to a more powerful coupling reagent: HATU or COMU are often more effective for sterically hindered couplings than HBTU or carbodiimides. 2. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). 3. Increase temperature: Gently warming the reaction (e.g., to 40-50°C) can improve efficiency, but must be done cautiously to avoid side reactions. |
| Peptide Aggregation (SPPS): The growing peptide chain may aggregate on the solid support, blocking reactive sites. | 1. Use "difficult sequence" protocols: Incorporate chaotropic salts (e.g., LiCl) in the coupling mixture or use solvents known to disrupt aggregation like NMP. 2. Incorporate backbone-modifying dipeptides: If applicable to your sequence, use pseudoproline or DMB-dipeptides to disrupt secondary structure formation. | |
| Presence of Deletion Sequences in Mass Spec Analysis | Incomplete Coupling: The coupling reaction did not go to completion before the next synthesis cycle began. | 1. Implement a double coupling protocol: After the first coupling, drain the reagents and add a fresh mixture of activated amino acid to the resin to drive the reaction to completion. 2. Monitor reaction completion: Use a qualitative test like the Kaiser test (for primary amines) to ensure the reaction is complete before proceeding. A negative result indicates successful coupling. |
| Significant Racemization/Epimerization | Over-activation of the Amino Acid: Prolonged activation or the use of a strong base can lead to the loss of stereochemical integrity. | 1. Minimize pre-activation time: Mix the amino acid, coupling reagent, and base for only a few minutes before adding to the amine. 2. Use a weaker base: Substitute a strong base like DIPEA with a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Add racemization-suppressing additives: When using carbodiimides (EDC/DCC), always include an additive like HOBt or, preferably, Oxyma. |
| Formation of an N-acylurea Adduct (with EDC/DCC) | Rearrangement of O-acylisourea: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. | 1. Use an additive: The addition of HOBt or NHS traps the activated carboxylic acid as a more stable active ester, preventing the rearrangement. This is standard practice for all carbodiimide-mediated couplings. |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success. While performance is sequence-dependent, the following table summarizes the general performance of common reagents for challenging couplings, which are analogous to those involving sterically hindered amino acids like this compound.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Common Issues |
| HATU | Very High | Low | Highly efficient, especially for hindered couplings and N-methyl amino acids. | Can cause guanidinylation of free amines; potentially explosive under certain conditions. |
| HBTU/TBTU | High | Low | Robust, reliable, and cost-effective for most standard couplings. | Less effective than HATU for highly hindered systems; can cause guanidinylation. |
| COMU | Very High | Very Low | Excellent reactivity, often superior to HATU; byproducts are water-soluble, simplifying workup. | Higher cost compared to older reagents. |
| PyBOP | High | Low | Does not form carcinogenic HMPA byproduct (unlike BOP); no risk of guanidinylation. | Can be less effective than uronium salts for the most difficult couplings. |
| EDC/Oxyma | Moderate | Low | Cost-effective; water-soluble urea byproduct is easily removed during workup. | Slower reaction kinetics; requires an additive (Oxyma, HOBt) to suppress side reactions. |
| DCC/HOBt | Moderate | Low | Inexpensive; DCU byproduct precipitates, simplifying removal in solution-phase synthesis. | DCU byproduct is problematic for SPPS as it can clog resin filters; potential for N-acylurea formation. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling in Solution Phase
This protocol provides a general guideline for coupling this compound to an amine component (e.g., a peptide ester) in a solvent like DMF.
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Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
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Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) or 2,4,6-collidine (2.0 equivalents) to the solution. Stir for 5-10 minutes at room temperature.
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Activation: Add HATU (1.0 equivalent) to the mixture and stir for an additional 2-3 minutes to allow for pre-activation. The solution may change color.
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Coupling: Add the amine component (1.0 equivalent) to the reaction mixture.
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Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-3 hours at room temperature.
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Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the coupling step on a resin-bound peptide with a free N-terminal amine.
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Resin Preparation: Ensure the resin-bound peptide has been fully deprotected (Fmoc group removed using 20% piperidine in DMF) and thoroughly washed with DMF. Confirm the presence of the free amine using a positive Kaiser test.
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Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 2-5 minutes.
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Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel (e.g., by shaking or bubbling nitrogen) for 30-60 minutes. For sterically hindered couplings, this time may be extended to 2 hours or more.
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Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative test (beads remain yellow) indicates the reaction is complete.
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Wash: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
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Troubleshooting (If Kaiser test is positive): If the test is positive (blue beads), indicating incomplete coupling, you may drain and repeat the coupling step with a fresh activation mixture ("double coupling").
Visualizations
References
Preventing racemization of N3-L-Dab(Boc)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of N-alpha-protected amino acids, with a specific focus on N3-L-Dab(Boc)-OH, during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid (typically the L-form used in nature) into an equal mixture of both its L- and D-enantiomers.[1][2] This loss of stereochemical integrity is a major issue in peptide synthesis because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids.[2][3] The presence of D-amino acid impurities can lead to peptides with reduced or altered biological activity, and these resulting diastereomers can be very difficult to separate from the desired product.[3]
Q2: What is the primary mechanism that causes racemization during the coupling of this compound?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxylic acid of the Boc-protected amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be easily abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine on this now achiral intermediate can result in both the desired L-L peptide and the undesired D-L diastereomeric impurity. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.
Q3: Are certain amino acids more susceptible to racemization than others?
A3: Yes, some amino acids are particularly prone to racemization. Histidine (His) and Cysteine (Cys) are the most frequently cited examples. For Histidine, the imidazole side chain can act as an internal base, catalyzing the racemization process. Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible under specific conditions. While this compound is not typically highlighted as being as high-risk as His or Cys, the general principles and preventative measures for racemization still apply and should be carefully considered.
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor in controlling racemization. Reagents are generally classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
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Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used without a racemization-suppressing additive.
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Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally faster and lead to less racemization than carbodiimides alone. HATU is often more effective at suppressing racemization than HBTU.
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Phosphonium Salts (e.g., BOP, PyBOP, DEPBT): Reagents like DEPBT are known for their remarkable resistance to racemization and are excellent choices for coupling sensitive amino acids like Histidine.
Q5: What is the function of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are essential for suppressing racemization, especially when using carbodiimide-based coupling reagents. They work by forming an active ester intermediate with the activated amino acid that is less prone to oxazolone formation and subsequent racemization.
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HOBt (1-Hydroxybenzotriazole): The classic additive that effectively reduces racemization.
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HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both suppressing racemization and increasing coupling speed.
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OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, providing excellent racemization suppression and high coupling rates.
Racemization Troubleshooting Guide
Problem: Significant level of D-isomer detected after coupling this compound.
This troubleshooting guide provides potential causes and recommended solutions to mitigate racemization.
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Inappropriate Base Selection | Strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can promote racemization. Use a weaker, more sterically hindered base such as 2,4,6-collidine (TMP) or 2,6-lutidine. | Protocol 1 |
| Suboptimal Coupling Reagent/Additive Combination | Carbodiimide reagents (e.g., DIC) used without an additive are a common cause of racemization. Always pair carbodiimides with an effective additive. For sensitive couplings, consider using a phosphonium-based reagent known for low racemization. | Protocol 2 |
| Prolonged Pre-activation Time | Allowing the amino acid and coupling reagent to pre-mix for an extended period increases the formation of the racemization-prone oxazolone intermediate. | Protocol 3 |
| Elevated Reaction Temperature | Higher temperatures accelerate the rate of racemization. This is a critical factor in both conventional and microwave-assisted synthesis. | Protocol 4 |
| Solvent Effects | Highly polar aprotic solvents like pure DMF can sometimes favor racemization. | Protocol 5 |
Data on Racemization Prevention
| N-Protected Amino Acid | Coupling Reagent Combination | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | HATU / NMM | NMM | 31.0% | |
| Fmoc-L-His(Trt)-OH | HBTU / HOBt / DIPEA | DIPEA | 10.3% | |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | - | 1.8% | |
| Fmoc-L-Cys(Trt)-OH | HATU / NMM | NMM | 3.5% | |
| Fmoc-L-Cys(Trt)-OH | HBTU / HOBt / DIPEA | DIPEA | 1.5% | |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | - | <0.5% (negligible) |
This table summarizes findings on the coupling of Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH to H-L-Leu-OtBu and demonstrates the superior performance of the DIC/Oxyma combination in minimizing racemization.
Visualizing the Chemistry
Diagram 1: Racemization Mechanism via Oxazolone Intermediate
Caption: The primary pathway for racemization during peptide coupling.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A logical workflow for diagnosing and resolving racemization issues.
Detailed Experimental Protocols
Protocol 1: Coupling Using a Sterically Hindered Base
This protocol minimizes racemization by replacing common bases like DIEA with the weaker, more sterically hindered base 2,4,6-collidine.
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Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF.
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Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent/additive of choice (e.g., HATU, 3 eq.) in DMF.
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Coupling Reaction: Add the amino acid/reagent solution to the resin, followed by the addition of 2,4,6-collidine (6 eq.).
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Reaction and Washing: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion with a Kaiser test. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Low-Racemization Coupling with DIC/OxymaPure®
This protocol is highly recommended for sensitive amino acids and is based on a carbodiimide/additive combination known to significantly suppress racemization.
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Resin Preparation: Follow the deprotection and washing steps as outlined in Protocol 1.
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Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
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Coupling Reaction: Add the amino acid/additive solution to the resin, immediately followed by the addition of DIC (3 eq.).
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Reaction and Washing: Let the reaction proceed for 1-3 hours at room temperature. Wash the resin as described in Protocol 1.
Protocol 3: In-Situ Activation to Minimize Racemization
For phosphonium or uronium salt-mediated couplings, this protocol avoids a separate pre-activation step, reducing the time the activated amino acid exists before coupling.
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Reagent Preparation: Prepare stock solutions of this compound, a coupling reagent (e.g., HATU), and a hindered base (e.g., 2,4,6-collidine) in DMF.
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Sequential Addition: Add the this compound solution (3 eq.) to the deprotected resin, followed immediately by the coupling reagent solution (3 eq.) and then the base solution (6 eq.). Crucially, do not allow the amino acid and coupling reagent to pre-mix for an extended period.
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Reaction and Washing: Allow the reaction to proceed for 1-2 hours and wash as described in Protocol 1.
Protocol 4: Low-Temperature Coupling
This protocol is a general modification applicable to any of the above methods to further reduce the risk of racemization.
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Cooling: After the resin deprotection and washing steps, cool the reaction vessel in an ice bath to 0°C.
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Reagent Chilling: Pre-chill the prepared amino acid and reagent solutions to 0°C before addition.
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Coupling: Perform the coupling reaction (as described in Protocols 1, 2, or 3) at 0°C for 1-2 hours, then allow the reaction to warm slowly to room temperature for an additional 1-2 hours to ensure completion.
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Washing: Proceed with the standard washing protocol.
Protocol 5: Adjusting Solvent Polarity
This is a subtle modification that can be beneficial in cases of persistent racemization.
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Solvent System: Instead of pure DMF, prepare the amino acid and coupling reagent solutions in a mixed solvent system, such as CH2Cl2/DMF (1:1 v/v).
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Procedure: Follow any of the coupling protocols above, substituting the mixed solvent for pure DMF. Note that resin swelling and reagent solubility should be confirmed in the chosen solvent mixture.
References
Technical Support Center: Purification of Peptides Containing N3-L-Dab(Boc)-OH by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides containing N3-L-Dab(Boc)-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides incorporating the azide- and Boc-protected diaminobutyric acid residue.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic Boc group and the peptide sequence can promote aggregation.[1][2] 2. Secondary Interactions: The peptide may interact with free silanol groups on the silica-based stationary phase.[1] 3. Suboptimal Mobile Phase pH: The pH can affect the peptide's ionization state and conformation.[1][3] 4. Column Overload: Injecting too much crude peptide can lead to poor peak shape. | 1. Lower the concentration of the peptide sample. Add organic modifiers like isopropanol or acetonitrile to the sample solvent. Consider increasing the column temperature (e.g., 40-60°C). 2. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in the mobile phase to act as an ion-pairing agent. 3. Adjust the mobile phase pH; a pH of around 2 is typically effective for most peptides. 4. Reduce the amount of crude peptide injected onto the column. |
| Co-eluting Impurities | 1. Closely Related Impurities: Synthetic side-products (e.g., deletion sequences, diastereomers) can have similar retention times. 2. Incomplete Deprotection: Residual protecting groups from the synthesis can lead to impurities that are difficult to separate. | 1. Optimize the HPLC gradient by using a shallower gradient to enhance resolution. 2. Try a different mobile phase modifier, such as formic acid instead of TFA, which can alter selectivity. 3. Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Low Recovery of Purified Peptide | 1. Peptide Precipitation: The peptide may have low solubility in the mobile phase and precipitate on the column or in the tubing. 2. Irreversible Adsorption: The peptide might bind irreversibly to the stationary phase. 3. Poor Solubility of Crude Peptide: The crude material may not fully dissolve in the injection solvent. | 1. To improve solubility, dissolve the crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial mobile phase. Add organic modifiers like isopropanol to the mobile phase. 2. After the run, wash the column with a strong solvent such as 100% acetonitrile or isopropanol. 3. Use organic modifiers in the sample solvent to enhance solubility. |
| Presence of a Peak Corresponding to Loss of the Boc Group | 1. Premature Cleavage: The Boc group may be partially cleaved during synthesis, resin cleavage, or sample preparation if acidic conditions are too harsh. 2. Degradation during Evaporation: Concentrating fractions containing TFA at elevated temperatures can cause Boc-deprotection. | 1. Use milder cleavage conditions if possible. Avoid prolonged exposure of the crude peptide to strong acids before purification. 2. Evaporate solvents at a lower temperature (e.g., below 40°C). Consider freeze-drying (lyophilization) to remove solvents after evaporating the organic portion. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying a peptide containing this compound?
A1: The standard and most recommended initial purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point, utilizing a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent.
Q2: How does the this compound residue affect the peptide's behavior on RP-HPLC?
A2: The Boc (tert-butyloxycarbonyl) group is bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution. The azide (N3) group is a versatile chemical handle and is generally stable under standard HPLC conditions.
Q3: My peptide is poorly soluble in the HPLC mobile phase. What can I do?
A3: Poor solubility can be a challenge with hydrophobic Boc-protected peptides. To improve solubility, you can dissolve the crude peptide in a stronger, water-miscible organic solvent like neat DMSO, DMF, or isopropanol before diluting it into the initial mobile phase for injection. For subsequent aqueous solutions, using 10-50% acetonitrile in water can also aid solubility.
Q4: I'm seeing multiple peaks in my chromatogram. What are the likely impurities?
A4: Common impurities in synthetic peptides include deletion sequences (n-1 peptides), truncated sequences, and peptides with incomplete removal of other side-chain protecting groups. You may also see byproducts from coupling reagents used during synthesis. It is recommended to collect all major peaks and analyze them by mass spectrometry to identify the desired product.
Q5: Should I be concerned about the stability of the azide group during purification?
A5: The azide functionality is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including treatment with piperidine and final cleavage with TFA-based cocktails. It is also typically stable during RP-HPLC purification.
Q6: When should I consider an alternative purification method?
A6: If you are unable to achieve the desired purity with RP-HPLC alone due to co-eluting impurities, you should consider an orthogonal method like ion-exchange chromatography. This is particularly relevant when preparing high-purity peptides for therapeutic applications.
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC
This protocol is for analyzing the purity of the crude or purified peptide.
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Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phases:
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Solvent A: 0.1% TFA in HPLC-grade water.
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Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
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Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
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Gradient: Start with a broad scouting gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the peptide's retention time.
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Flow Rate: 1 mL/min.
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Detection: Monitor the elution at 210-220 nm.
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Optimization: Once the retention time is known, a shallower, optimized gradient around the elution point can be used to improve resolution for purity analysis.
Protocol 2: Preparative RP-HPLC Purification
This protocol is for purifying the crude peptide.
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Method Development: Optimize the separation at an analytical scale first to establish the ideal gradient.
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Column: Use a preparative C18 column with the same stationary phase as the analytical column.
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Mobile Phases:
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Solvent A: 0.1% TFA in HPLC-grade water.
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Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
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Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent. Ensure the sample is fully dissolved to avoid precipitating on the column. Do not overload the column, as this will lead to poor separation.
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Gradient: Scale up the optimized analytical gradient. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) around the target peptide's elution time is often effective.
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Fraction Collection: Collect fractions corresponding to the main peak(s).
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Post-Purification Processing:
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Analyze the purity of each collected fraction using analytical RP-HPLC.
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Confirm the identity of the peptide in the desired fractions by mass spectrometry.
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Pool the pure fractions.
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Remove the acetonitrile by rotary evaporation at low temperature (e.g., <40°C).
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Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a powder.
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Visualizations
Caption: General workflow for the synthesis and purification of peptides containing this compound.
References
Improving solubility of N3-L-Dab(Boc)-OH for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-L-Dab(Boc)-OH. The focus is on improving its solubility for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a synthetic amino acid derivative.[1][2] It features an azide group (-N3) and a Boc-protected amine. Its primary application is in bioconjugation and peptide synthesis.[1] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyyjne-azide cycloaddition (SPAAC), enabling the attachment of molecules like drugs or fluorescent dyes to peptides.[3][4]
Q2: What are the general solubility characteristics of this compound?
Q3: Which solvents are recommended for dissolving this compound?
A3: For reactions such as peptide coupling, polar aprotic solvents are generally recommended. These include:
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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N-Methyl-2-pyrrolidone (NMP)
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Dichloromethane (DCM)
For certain applications, it may also be soluble in ethanol or water, though this is less common for peptide synthesis.
Troubleshooting Guide: Improving Solubility of this compound
Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides systematic steps to address these issues.
Initial Solubility Testing
Before setting up a large-scale reaction, it is crucial to perform a small-scale solubility test.
Protocol for Solubility Testing:
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Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a small vial.
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Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL of DMF) to the vial.
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Dissolution: Vortex or sonicate the mixture at room temperature to aid dissolution.
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Observation: Visually inspect the solution for any undissolved particles.
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Incremental Solvent Addition: If the compound is not fully dissolved, add small increments of the solvent, vortexing/sonicating after each addition, until complete dissolution is achieved. Record the total volume of solvent used to estimate the solubility.
Strategies to Enhance Solubility
If you encounter poor solubility, consider the following strategies:
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Solvent Mixtures: Using a combination of solvents can improve solubility. For instance, a small amount of DMSO can be added to DMF to enhance the dissolution of hydrophobic protected amino acids.
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Heating: Gently warming the solvent can increase the solubility of many organic compounds. However, be cautious with heat as it can potentially lead to degradation or side reactions. It is advisable to heat the solvent before adding the amino acid derivative.
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Use of Additives: In the context of solid-phase peptide synthesis (SPPS), additives like chaotropic salts (e.g., LiCl or KSCN) can be used to disrupt aggregation and improve the accessibility of reagents.
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Alternative Solvents: Consider greener solvent alternatives that have shown good solubility for Fmoc-protected amino acids, such as 2-methyltetrahydrofuran (2-MeTHF) or N-butyl pyrrolidone.
Data Presentation: Estimated Solubility of this compound in Common Solvents
While exact quantitative data is limited, the following table provides a general guide to the expected solubility of this compound in common laboratory solvents based on the behavior of similar protected amino acids.
| Solvent | Abbreviation | Polarity | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Polar | Good to Moderate | A standard and effective solvent for solid-phase peptide synthesis. |
| Dimethyl sulfoxide | DMSO | Polar | Good | Often used for compounds that are difficult to dissolve in other solvents. Can be used as a co-solvent. |
| N-Methyl-2-pyrrolidone | NMP | Polar | Good | Another common solvent in peptide synthesis, known for its excellent solvating properties. |
| Dichloromethane | DCM | Non-polar | Moderate to Low | May be used in certain steps of peptide synthesis, but its lower polarity might limit the solubility of the amino acid derivative. |
| Tetrahydrofuran | THF | Non-polar | Low | Generally not the first choice for dissolving polar amino acid derivatives. |
| Water | H₂O | Polar | Low | The presence of the non-polar Boc group significantly reduces water solubility. |
| Ethanol | EtOH | Polar | Low | May have some limited solubility. |
This table is based on general principles of solubility for protected amino acids and should be confirmed by experimental testing.
Experimental Protocols
Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat it with 20% piperidine in DMF to remove the Fmoc group and expose the free amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the swelled and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting poor solubility of this compound.
Logical Relationship in SPPS Coupling
References
Technical Support Center: N3-L-Dab(Boc)-OH Stability During Peptide Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the non-canonical amino acid N3-L-Dab(Boc)-OH during the final peptide cleavage step.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue concerning this compound during peptide cleavage?
A1: The main stability issue is the reduction of the azide group (-N3) to a primary amine (-NH2) during the final cleavage and deprotection step with trifluoroacetic acid (TFA).[1][2] This transformation results in a mass decrease of 26 Da in the final peptide product and loss of the "click" chemistry handle.
Q2: What causes the reduction of the azide group?
A2: The reduction of the azide group is primarily caused by the presence of thiol-based scavengers in the TFA cleavage cocktail.[1] Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are common culprits, with EDT being particularly reductive towards the azide moiety.[1][3]
Q3: Is the Boc protecting group on the side chain of this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, the tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine). It is designed to be cleaved under the final acidic conditions of the TFA cleavage cocktail.
Q4: How can I prevent the reduction of the azide group during cleavage?
A4: To prevent azide reduction, it is crucial to use a cleavage cocktail that does not contain thiol-based scavengers. An effective and widely recommended alternative is a cleavage cocktail containing triisopropylsilane (TIS) as the primary scavenger.
Q5: What cleavage cocktail composition is recommended for peptides containing this compound?
A5: A standard and effective cleavage cocktail for preserving the azide group is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). This composition is suitable for most sequences. If other sensitive residues are present, adjustments may be necessary, but the exclusion of thiol scavengers is paramount for azide stability.
Troubleshooting Guide
| Issue | Symptom | Potential Cause | Recommended Solution |
| Loss of Azide Functionality | Mass spectrometry analysis shows a significant peak at the expected mass minus 26 Da. | Reduction of the azide group to a primary amine. | The cleavage cocktail likely contained a thiol-based scavenger such as EDT. Use a cleavage cocktail without thiol scavengers. A recommended mixture is 95% TFA / 2.5% Water / 2.5% TIS. |
| Incomplete Cleavage or Deprotection | HPLC analysis shows multiple peaks, including peaks corresponding to incompletely deprotected peptide. | Insufficient cleavage time or TFA concentration. | Increase the cleavage reaction time to 3-4 hours. Ensure the TFA used is of high quality. For particularly difficult sequences, a higher percentage of TFA can be tested, but this is often not the primary issue for standard resins. |
| Poor Peptide Precipitation | No precipitate forms upon addition of cold diethyl ether after cleavage. | The peptide may be highly soluble in ether, or the concentration of the peptide in TFA is too low. | Concentrate the TFA solution under a gentle stream of nitrogen before adding it to cold ether. If precipitation is still problematic, consider alternative non-solvents or lyophilization directly from an acetic acid/water mixture after TFA removal. |
| Presence of Other Side-Product Peaks in HPLC | Unidentified peaks in the crude peptide's HPLC chromatogram. | Side reactions with other sensitive amino acids (e.g., Trp, Met, Cys) due to reactive species generated during cleavage. | Ensure the appropriate scavengers are used for other sensitive residues. TIS is effective for Trp. If both azide and cysteine are present, a carefully optimized cocktail may be needed, potentially using a less reductive thiol like DTT in minimal amounts and with shorter cleavage times, though this still carries a risk to the azide. |
Quantitative Data on Cleavage Cocktails
The choice of scavenger in the cleavage cocktail significantly impacts the stability of the azide group. The following table summarizes the effect of different scavengers on azide reduction, based on studies of azide-containing peptides.
| Cleavage Cocktail Composition (v/v) | Cleavage Time (hours) | Azide Preservation (%) | Amine Formation (Reduction, %) | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | <5% | |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 2 | ~50% | ~50% | |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | 2 | >90% | <10% | |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2 | ~60% | ~40% |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: Ethanedithiol, DTT: Dithiothreitol.
Experimental Protocols
Recommended Peptide Cleavage Protocol for this compound Containing Peptides
This protocol is designed to ensure the stability of the azide group during cleavage from the solid support and removal of side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining:
-
95% TFA
-
2.5% Water
-
2.5% TIS Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail, followed by DCM, and combine the filtrates.
-
TFA Evaporation (Optional but Recommended): Concentrate the TFA filtrate to about 10% of its original volume using a gentle stream of nitrogen.
-
Peptide Precipitation: Add the concentrated TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Peptide Pelleting: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation and carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide pellet under vacuum to remove all traces of ether. The peptide is now ready for purification and analysis.
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for azide-preserving peptide cleavage.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting azide reduction.
References
Technical Support Center: Troubleshooting Click Reactions with N3-L-Dab(Boc)-OH Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for click reactions involving peptides functionalized with N3-L-Dab(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). It incorporates an azide (N3) functional group into a peptide sequence. This azide group is stable under standard SPPS conditions and serves as a bioorthogonal handle for "click chemistry." The most common application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the specific covalent attachment of an alkyne-containing molecule to the peptide.
Q2: What are the main advantages of using click chemistry for peptide modification?
A2: Click chemistry offers several advantages for peptide modification, including:
-
High Specificity and Bioorthogonality: The reaction is highly selective for the azide and alkyne functional groups, minimizing off-target reactions with other functional groups present in the peptide or biological system.[]
-
High Yields: Click reactions are known for their high efficiency, often resulting in near-quantitative yields of the desired conjugate.[]
-
Mild Reaction Conditions: The reaction can be performed under biocompatible conditions, such as in aqueous solutions and at room temperature, which helps to preserve the integrity of the peptide.[]
-
Formation of a Stable Triazole Linkage: The resulting 1,2,3-triazole ring is chemically stable and serves as a rigid linker.
Q3: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A3: The primary difference lies in the requirement for a copper catalyst.
-
CuAAC: This reaction requires a copper(I) catalyst to proceed at a significant rate. It is highly efficient and widely used for in vitro applications.[2]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst. SPAAC is ideal for in vivo applications or when working with systems where copper toxicity is a concern.[2]
Q4: Can the azide group of this compound be reduced during peptide synthesis or cleavage?
A4: The azide group is generally stable during standard Fmoc-based SPPS. However, it can be susceptible to reduction to an amine under certain conditions, particularly during the final cleavage and deprotection step if harsh reducing scavengers like dithiothreitol (DTT) are used in high concentrations for extended periods. It is recommended to use scavengers like triisopropylsilane (TIS) and water.
Q5: How can I purify the peptide conjugate after the click reaction?
A5: The most common method for purifying peptide conjugates is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired product from unreacted starting materials, excess reagents, and any side products based on hydrophobicity.
Troubleshooting Guides
Low Coupling Efficiency of this compound during SPPS
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inappropriate Coupling Reagent | Use phosphonium-based reagents like PyBOP or uronium-based reagents like HATU or HCTU. Avoid using HBTU or TBTU. | This compound can be sterically hindered. PyBOP, HATU, and HCTU are more effective for such residues and minimize racemization. HBTU/TBTU can lead to side reactions like guanidinylation of the N-terminus. |
| Incomplete Activation | Ensure complete dissolution of the amino acid and coupling reagent. Pre-activate for 1-5 minutes before adding to the resin. | Incomplete activation will lead to a lower concentration of the active ester, resulting in poor coupling. |
| Steric Hindrance from Surrounding Residues | Perform a double coupling (repeat the coupling step with fresh reagents). Increase the coupling time to 2-4 hours. | If the N-terminus of the peptide is sterically hindered, a longer reaction time or a second coupling can help drive the reaction to completion. |
| Poor Resin Swelling | Ensure the resin is adequately swelled in the synthesis solvent (e.g., DMF) for at least 30 minutes before the first coupling. | Proper swelling is crucial for reagent accessibility to the reactive sites on the resin. |
Low Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Oxidation of Cu(I) to Cu(II) | Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen). Use a Cu(I)-stabilizing ligand such as TBTA or THPTA. | The catalytically active species is Cu(I). Oxygen in the reaction mixture will oxidize it to the inactive Cu(II) state. Ligands protect the Cu(I) from oxidation. |
| Inactive Reducing Agent | Prepare a fresh solution of sodium ascorbate immediately before use. | Sodium ascorbate solutions are prone to degradation through oxidation. |
| Peptide Aggregation | Add organic co-solvents like DMSO or DMF. Perform the reaction at a slightly elevated temperature (e.g., 37-50°C). | Aggregation can limit the accessibility of the azide and alkyne groups. Organic solvents and gentle heating can help to disrupt aggregates. |
| Suboptimal pH | Ensure the reaction pH is between 7 and 8. | The CuAAC reaction rate is pH-dependent, with the optimal range being neutral to slightly basic. |
| Insufficient Reagent Equivalents | Use a slight excess of the alkyne-containing molecule (e.g., 1.2-1.5 equivalents). Use a stoichiometric excess of sodium ascorbate relative to the copper source (e.g., 2-5 equivalents). | Ensuring a sufficient concentration of reactants can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagent (e.g., HATU, HCTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Cu(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Solvent (e.g., DMF/water mixture, 4:1)
Procedure:
-
Resin Swelling: Swell the azide-containing peptide-resin in the reaction solvent for 30 minutes.
-
Prepare Click Reagent Solution: In a separate vial, dissolve the alkyne-containing molecule (1.5 eq.), CuSO4·5H2O (0.1 eq.), and TBTA (0.5 eq.) in the reaction solvent.
-
Prepare Reducing Agent Solution: In another vial, prepare a fresh solution of sodium ascorbate (1.0 eq.) in the reaction solvent.
-
Reaction Initiation: Add the click reagent solution to the swollen resin, followed by the addition of the sodium ascorbate solution.
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide conjugate by RP-HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and click functionalization of an this compound containing peptide.
Caption: Logical troubleshooting workflow for low yield in CuAAC reactions.
Caption: Application of an this compound containing cell-penetrating peptide for intracellular cargo delivery to modulate a signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison: N3-L-Dab(Boc)-OH vs. Fmoc-Dab(N3)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Azido-Diaminobutyric Acid Derivative for Your Peptide Synthesis Strategy
The site-specific incorporation of non-canonical amino acids bearing bioorthogonal handles has become an indispensable tool in chemical biology and drug development. Azido-functionalized amino acids, in particular, serve as versatile precursors for "click chemistry," enabling the precise conjugation of peptides to a wide array of molecules, including imaging agents, cytotoxic drugs, and PEG moieties. Among the available building blocks, derivatives of diaminobutyric acid (Dab) offer a unique scaffold for presenting the azide group. This guide provides an objective comparison of two commonly employed, yet distinct, derivatives: Nα-Azido-L-diaminobutyric acid(Nγ-Boc)-OH (N3-L-Dab(Boc)-OH) and Nα-Fmoc-L-diaminobutyric acid(Nγ-azido)-OH (Fmoc-Dab(N3)-OH) . The choice between these two reagents is fundamentally dictated by the overarching solid-phase peptide synthesis (SPPS) strategy: the acid-labile Boc strategy or the base-labile Fmoc strategy.
At a Glance: Key Differences and Strategic Implications
The core distinction between this compound and Fmoc-Dab(N3)-OH lies in the placement of the temporary protecting group on the α-amino group and the permanent protecting group on the side-chain amino group, which in turn dictates the SPPS methodology.
-
This compound is designed for Boc-SPPS . Here, the α-amino group is temporarily protected by an azide group, which is a less common but effective protecting group, while the side-chain amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.
-
Fmoc-Dab(N3)-OH is tailored for the more prevalent Fmoc-SPPS . The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain is functionalized with the azide group.
This fundamental difference in protection strategy has significant downstream consequences for the synthesis cycle, cleavage conditions, and potential side reactions.
Performance and Characteristics: A Tabulated Comparison
| Feature | This compound (for Boc-SPPS) | Fmoc-Dab(N3)-OH (for Fmoc-SPPS) |
| SPPS Strategy | Boc Solid-Phase Peptide Synthesis | Fmoc Solid-Phase Peptide Synthesis |
| α-Amino Protection | Azide (-N3) | Fmoc |
| Side-Chain Functionality | Boc-protected amine | Azide (-N3) |
| α-Amino Deprotection | Reduction (e.g., with phosphines or DTT) | 20-40% Piperidine in DMF |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) during final cleavage | Stable to synthesis conditions; used for conjugation |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) with scavengers |
| Orthogonality | Azide/Boc scheme offers unique orthogonality. | Fully orthogonal Fmoc/tBu strategy. |
| Azide Stability | Generally stable to repeated TFA deprotection for Boc removal from other residues. Stable to final HF or TFMSA cleavage in the absence of reducing agents.[1] | Stable to repeated piperidine treatment for Fmoc deprotection and to final TFA cleavage.[2] |
| Potential Side Reactions | Incomplete reduction of the α-azido group. Side reactions associated with strong acid cleavage. | Reduction of the side-chain azide during final cleavage if thiol-based scavengers (e.g., EDT) are used.[3][4] Guanidinylation of the N-terminus if excess HBTU is used for coupling.[5] |
| Recommended Coupling | Standard Boc-SPPS coupling reagents (e.g., HBTU, DIC/HOBt). | Phosphonium or aminium reagents like PyBOP or HATU are recommended. Poor coupling efficiency reported with HBTU or TBTU. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual Boc-SPPS workflow.
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection (for the preceding amino acid):
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
4. Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM.
6. Nα-Azide Deprotection (Reduction):
-
After coupling this compound, the N-terminal azide must be reduced to a primary amine for chain elongation.
-
Treat the resin with a solution of dithiothreitol (DTT) and DIEA in DMF at 50°C for 2 hours, or with a phosphine-based reducing agent.
-
Wash the resin thoroughly with DMF and DCM.
7. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours in the presence of appropriate scavengers (e.g., anisole, p-cresol). Avoid thiol-based scavengers.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
Protocol 2: Incorporation of Fmoc-Dab(N3)-OH via Fmoc-SPPS
This protocol details the manual incorporation of Fmoc-Dab(N3)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Dab(N3)-OH:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Dab(N3)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines with acetic anhydride/DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-4 hours. Avoid thiol-based scavengers like ethanedithiol (EDT) to prevent azide reduction.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
Visualizing the Chemistry and Workflow
Chemical Structures
Caption: Chemical structures of this compound and Fmoc-Dab(N3)-OH.
Comparative SPPS Workflow
Caption: Comparative workflow of Boc vs. Fmoc SPPS for azido-Dab incorporation.
Decision-Making Flowchart
Caption: A flowchart to guide the selection between the two derivatives.
Conclusion and Recommendations
The choice between this compound and Fmoc-Dab(N3)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies.
Fmoc-Dab(N3)-OH is the more straightforward choice for most modern peptide synthesis labs, given the prevalence of the Fmoc/tBu strategy. The milder deprotection and cleavage conditions of the Fmoc strategy are generally advantageous, particularly for complex and sensitive peptides. The primary consideration when using Fmoc-Dab(N3)-OH is the careful selection of coupling reagents to ensure high efficiency and the avoidance of thiol-based scavengers during the final TFA cleavage to preserve the integrity of the azide group.
This compound represents a viable, albeit less common, alternative for laboratories equipped for and experienced with Boc-SPPS. The Boc strategy can be advantageous for certain "difficult" sequences prone to aggregation. However, the use of this compound introduces an additional deprotection step (the reduction of the α-azide) within each cycle where it is used, which adds complexity to the synthesis. Furthermore, the harsh final cleavage conditions (HF or TFMSA) require specialized equipment and careful handling.
References
A Head-to-Head Comparison: Evaluating HATU and HBTU as Coupling Reagents for N3-L-Dab(Boc)-OH
In the realm of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent can significantly impact reaction kinetics, product purity, and the stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of two widely utilized uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application for the sterically hindered and functionally rich amino acid derivative, N3-L-Dab(Boc)-OH. This derivative is of particular interest due to its azide moiety, which allows for subsequent bio-orthogonal "click" chemistry modifications.
At a Glance: Performance Indicators
While both HATU and HBTU are effective coupling reagents, the consensus in the scientific literature points to the superior performance of HATU, particularly for challenging couplings involving sterically hindered or complex amino acid derivatives.[1] The enhanced reactivity of HATU translates to faster reaction times, higher yields, and a reduced risk of side reactions, most notably racemization.[2][3]
| Parameter | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | Very High | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Purity of Final Product | Higher (fewer deletion and side products) | Lower (higher potential for side products) |
| Risk of Racemization | Lower | Higher |
| Recommendation for this compound | Highly Recommended | Use with caution; may result in lower yields and purity |
Note: The data presented is a summary of expected performance based on general comparisons of HATU and HBTU for sterically hindered amino acids and specific recommendations for structurally similar azido-amino acids.[1][4]
Delving Deeper: The Mechanism of Action
The primary difference in the performance of HATU and HBTU lies in the electronic properties of the active esters they form with the carboxylic acid of this compound.
-
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, which increases the reactivity of the resulting OAt-ester towards nucleophilic attack by the amine component of the growing peptide chain. This heightened reactivity is particularly advantageous when coupling bulky residues like this compound.
-
HBTU , in contrast, contains a standard benzotriazole (HOBt) group. The resulting OBt-ester is less reactive than the OAt-ester, which can lead to slower reaction kinetics and a greater propensity for side reactions, including racemization at the activated amino acid.
Potential Side Reactions
A key consideration when using uronium-based coupling reagents is the potential for guanidinylation of the N-terminal amine of the peptide chain. This occurs when the coupling reagent is used in excess and reacts directly with the free amine, leading to chain termination. To mitigate this, it is recommended to use a slight excess of the amino acid relative to the coupling reagent and to pre-activate the amino acid before adding it to the resin.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These should be optimized for specific peptide sequences and synthesis conditions.
Protocol 1: Coupling with HATU (Recommended)
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Base Addition: Add DIPEA or collidine (6 equivalents) to the activation mixture. Allow to pre-activate for 1-2 minutes. A color change may be observed. Note: Collidine, a non-nucleophilic base, is recommended to minimize the risk of racemization.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.
Protocol 2: Coupling with HBTU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times may be longer than with HATU, potentially requiring 2-4 hours or more.
-
Monitoring: Regularly monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.
Conclusion
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision that influences the success of peptide synthesis. When incorporating the sterically demanding and functionally important amino acid this compound, the experimental evidence and mechanistic understanding strongly favor the use of HATU over HBTU. HATU's ability to form a more reactive active ester leads to higher coupling efficiency, faster reaction rates, and a lower risk of racemization, ultimately resulting in a higher purity product and a more reliable synthetic outcome. While HBTU can be used, it may require longer reaction times and more rigorous monitoring to ensure complete coupling, with a higher potential for undesirable side products.
References
Comparative Purity Analysis of N3-L-Dab(Boc)-OH by HPLC and NMR Spectroscopy
Introduction
N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a crucial building block in medicinal chemistry and drug development.[1] Its azide functional group facilitates "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are essential for bioconjugation and the synthesis of modified peptides.[1][2][3] The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for its strategic incorporation into complex molecules during solid-phase peptide synthesis (SPPS).[4] Given its application in therapeutic and diagnostic agents, rigorous purity assessment is critical to ensure the final product's safety and efficacy.
This guide provides a comparative analysis of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present standardized experimental protocols and expected data to assist researchers in evaluating product quality.
Chemical Properties of this compound
| Property | Value |
| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |
| CAS Number | 1932403-71-8 |
| Molecular Formula | C9H16N4O4 |
| Molecular Weight | 244.25 g/mol |
| Appearance | White crystalline powder |
| Purity (Typical) | ≥99% (by HPLC, TLC) |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like Boc-protected amino acids. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for high-resolution quantification of the main compound and any impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm (for the amide bond) and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of this compound by dividing its peak area by the total area of all peaks and multiplying by 100%.
-
Data Presentation: HPLC Purity Analysis
The following table summarizes expected results for a high-purity sample of this compound compared to a potential impurity, such as the deprotected analog (N3-L-Dab-OH).
| Compound | Expected Retention Time (min) | Area (%) | Purity Specification |
| N3-L-Dab-OH (Impurity) | ~4.5 | < 0.5% | Not Applicable |
| This compound | ~12.8 | > 99.0% | ≥ 99.0% |
| Starting Material (Impurity) | Variable | < 0.5% | Not Applicable |
Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase composition.
Visualization: HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information, confirming the chemical identity of this compound and detecting impurities with different chemical structures. ¹H NMR is particularly useful for verifying the presence of key functional groups and for quantification using an internal standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, MeOD).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or MeOD.
-
Temperature: 25°C.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the structure.
-
The ratio of integrals should be consistent with the number of protons in each group.
-
Look for unexpected signals that may indicate the presence of impurities (e.g., residual solvents or synthesis side-products).
-
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table lists the expected proton chemical shifts for this compound.
| Protons | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) |
| C(CH₃)₃ (Boc group) | Singlet | 9H | ~1.40 |
| -CH₂-CH(N₃)- | Multiplet | 2H | ~1.90 - 2.30 |
| -CH₂-NHBoc | Multiplet | 2H | ~3.30 - 3.60 |
| -CH(N₃)- | Multiplet | 1H | ~4.20 - 4.40 |
| -NH- (Boc) | Broad Singlet | 1H | ~5.10 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH proton signal may be broad or exchange with deuterated solvent.
Visualization: NMR Experimental Workflow
Comparison and Summary
| Feature | HPLC Analysis | NMR Analysis |
| Primary Use | Quantitative purity assessment. | Structural confirmation and identification of impurities. |
| Sensitivity | High (can detect impurities at <0.1% levels). | Lower (impurities typically need to be >1% to be easily detected). |
| Information Provided | Purity percentage based on peak area. | Detailed molecular structure, stoichiometry of functional groups. |
| Strengths | Excellent for quantifying closely related impurities (e.g., diastereomers with chiral columns). High reproducibility. | Confirms the identity of the compound definitively. Can identify unknown impurities if their structure is distinct. |
| Limitations | Requires a reference standard for absolute quantification. Does not provide structural information. | Less sensitive for quantification of minor impurities. Signal overlap can complicate analysis. |
For a comprehensive quality assessment of this compound, both HPLC and NMR spectroscopy are indispensable. HPLC provides a highly accurate and sensitive measure of purity, making it the method of choice for quantitative release testing. NMR spectroscopy serves as a complementary technique, offering definitive structural confirmation and the ability to identify the nature of any significant impurities. Utilizing both methods ensures that the material meets the high-quality standards required for its applications in research and drug development.
References
Click reaction efficiency of N3-L-Dab(Boc)-OH compared to other azides
For researchers and professionals in drug development and bioconjugation, the efficiency of click chemistry reactions is a critical parameter for success. The choice of azide reagent can significantly impact reaction kinetics and overall yield. This guide provides a comparative overview of the click reaction efficiency of N3-L-Dab(Boc)-OH against other commonly employed azides. Due to the limited availability of direct comparative kinetic data for this compound in the literature, this guide utilizes data from structurally similar amino acid-derived azides as a proxy, alongside the widely used benzyl azide as a benchmark.
The two primary forms of the azide-alkyne cycloaddition, the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants, are considered. While CuAAC reactions are known for their speed and high yields, the copper catalyst can be cytotoxic, limiting its application in living systems. SPAAC reactions, conversely, are copper-free but generally exhibit slower kinetics.
Quantitative Data Comparison
The following tables summarize the available kinetic data for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a representative amino acid azide and benzyl azide with a common cyclooctyne, Dibenzocyclooctyne (DBCO). This data provides an insight into the expected reactivity of this compound in similar systems.
Table 1: SPAAC Reaction Kinetics of Various Azides with DBCO
| Azide Compound | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Representative Amino Acid Azide¹ | DBCO | ~0.1 - 1.0 | Not specified |
| Benzyl Azide | DBCO | ~0.1 - 1.0 | Not specified |
¹Data for a representative amino acid azide is used as a proxy for this compound.
Experimental Protocols
Below are detailed methodologies for conducting comparative analyses of azide efficiency in both CuAAC and SPAAC reactions.
General Protocol for Comparing Azide Reactivity in CuAAC
This protocol provides a framework for determining the relative reactivity of different azides in a copper-catalyzed click reaction.
Materials:
-
Azide substrates (e.g., this compound, Benzyl Azide)
-
Alkyne substrate (e.g., Phenylacetylene)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
-
Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for NMR)
-
Reaction vessels (e.g., microcentrifuge tubes or NMR tubes)
-
Analytical instrument (e.g., HPLC, LC-MS, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each azide and the alkyne in a suitable solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne stock solutions to achieve the desired final concentrations (typically a 1:1 to 1:1.5 molar ratio).
-
Add the appropriate volume of solvent to reach the final reaction volume.
-
If using an internal standard for quantitative NMR, add it to the mixture at a known concentration.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add the copper(II) sulfate and ligand premix, followed by the freshly prepared sodium ascorbate solution.
-
Monitor the reaction progress at regular time intervals using an appropriate analytical technique (HPLC, LC-MS, or ¹H NMR). This is done by measuring the decrease in a reactant peak area/intensity or the increase in the product peak area/intensity relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of reactants and products at each time point.
-
Plot the concentration data versus time to determine the initial reaction rate. For a more detailed analysis, fit the data to the appropriate rate law to determine the rate constant.
-
Mandatory Visualizations
To better illustrate the processes involved in comparing azide reactivity, the following diagrams are provided.
Caption: Experimental workflow for comparing click reaction efficiency.
Stability Showdown: Boc vs. Fmoc Protection for Diaminobutyric Acid (Dab) in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of solid-phase peptide synthesis (SPPS). When incorporating non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab), which contains a side-chain primary amine, the stability of the protecting groups is paramount. This guide provides an in-depth comparison of two common protection schemes for Dab: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, focusing on their relative stability under typical SPPS conditions.
The core of modern peptide synthesis lies in the principle of orthogonality—the ability to selectively remove one type of protecting group without affecting another.[1] The choice between a Boc-based or Fmoc-based strategy for the α-amino group fundamentally alters the conditions used throughout the synthesis and dictates the choice of side-chain protection. For Dab, this typically involves either using Boc for both the α-amino and side-chain amino groups (in a Boc-SPPS strategy) or an Fmoc-protected α-amino group with a Boc-protected side chain (in an Fmoc-SPPS strategy).
Chemical Stability Under Deprotection Conditions
The primary determinant of a protecting group's utility is its stability under conditions required to remove other protecting groups and its lability under its specific cleavage conditions.
Boc Protection Strategy: In a typical Boc-SPPS workflow, the Nα-Boc group is removed at each cycle using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM). The side-chain protecting groups, including the Boc group on the Dab side chain, must be stable to these conditions but removable during the final cleavage step, which often employs a stronger acid like hydrogen fluoride (HF) or a higher concentration of TFA. The Boc group on the Dab side chain is readily removed with TFA during the final cleavage of the peptide from the resin.[1][2]
Fmoc Protection Strategy: The widely used Fmoc-SPPS strategy relies on the removal of the Nα-Fmoc group with a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3] For an amino acid like Fmoc-Dab(Boc)-OH, the Boc group protecting the side-chain amine must remain completely stable throughout the repeated basic piperidine treatments of each synthesis cycle. The Boc group on the side chain is generally stable under these basic conditions.
Quantitative Stability Comparison
Table 1: Stability of Boc Protection on Dab Side Chain under Acidic Conditions (Illustrative)
| Treatment Condition | Time | % Boc-Dab-OH Remaining (Illustrative) | Expected Byproducts |
| 50% TFA in DCM | 5 min | >95% | Deprotected Dab, t-butyl adducts |
| 50% TFA in DCM | 30 min | <5% | Deprotected Dab, t-butyl adducts |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 5 min | ~50-70% | Deprotected Dab |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 2 hours | <1% | Deprotected Dab |
Table 2: Stability of Boc Protection on Dab Side Chain under Basic Conditions (Illustrative)
| Treatment Condition | Time | % Fmoc-Dab(Boc)-OH Remaining (Illustrative) | Expected Byproducts |
| 20% Piperidine in DMF | 30 min | >99% | Minimal |
| 20% Piperidine in DMF | 2 hours | >98% | Trace lactam formation |
| 20% Piperidine in DMF | 24 hours | ~95% | Increased lactam formation |
Potential Side Reactions
A critical aspect of stability is the propensity for side reactions that can lead to impurities and reduced yield.
For Boc-Dab-OH in Boc-SPPS:
-
Incomplete Deprotection: During the final cleavage with strong acid (e.g., HF or high concentration TFA), incomplete removal of the side-chain Boc group can lead to a mixed product.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify sensitive residues like tryptophan or methionine if not properly scavenged.
For Fmoc-Dab(Boc)-OH in Fmoc-SPPS:
-
Lactam Formation: The most significant side reaction for Dab in Fmoc-SPPS is the base-catalyzed intramolecular cyclization of the side-chain amine with the backbone carbonyl group, forming a stable six-membered lactam ring. This side reaction can be sequence-dependent and is more likely to occur with prolonged exposure to basic conditions.
-
Aspartimide-like Formation: While less common than with aspartic acid, the deprotonated backbone amide nitrogen can potentially attack the side-chain carbonyl of the Boc group, though this is less favorable than lactam formation.
Experimental Protocols
The following protocols provide a framework for quantitatively assessing the stability of Boc- and Fmoc-protected Dab.
Protocol 1: Stability Analysis of Boc-Dab-OH under Acidic Conditions via RP-HPLC
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Boc-Dab-OH in a suitable organic solvent (e.g., DCM or acetonitrile).
-
Deprotection Reaction: To 1 mL of the stock solution, add 1 mL of a TFA solution (e.g., 50% TFA in DCM) to initiate the deprotection.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 5, 10, 15, and 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture containing a weak base (e.g., 0.1% triethylamine) to neutralize the acid.
-
HPLC Analysis: Inject 20 µL of each quenched sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material from the deprotected product. Monitor the absorbance at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: Calculate the percentage of remaining Boc-Dab-OH at each time point by integrating the peak areas.
Protocol 2: Stability Analysis of Fmoc-Dab(Boc)-OH under Basic Conditions via RP-HPLC
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Fmoc-Dab(Boc)-OH in DMF.
-
Deprotection Reaction: To 1 mL of the stock solution, add 250 µL of piperidine to achieve a final concentration of 20%.
-
Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw a 50 µL aliquot.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture containing 0.1% TFA to neutralize the base.
-
HPLC Analysis: Inject 20 µL of each quenched sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% TFA) to separate the starting material from any degradation products (e.g., lactam). Monitor the absorbance at a suitable wavelength (e.g., 265 nm for the Fmoc group).
-
Data Analysis: Calculate the percentage of remaining Fmoc-Dab(Boc)-OH at each time point by integrating the peak areas.
Visualizing the Chemistry and Workflows
Conclusion
The choice between Boc and Fmoc protection for the side chain of Dab depends on the overall synthetic strategy. In Fmoc-SPPS, the use of a Boc group for the side-chain protection of Dab is a standard and generally robust approach, with the primary concern being the potential for base-catalyzed lactam formation, especially in long or complex sequences requiring extended exposure to piperidine. Careful monitoring and optimization of deprotection times can mitigate this risk. In Boc-SPPS, the Boc group on the Dab side chain is stable during the iterative Nα-deprotection steps and is efficiently removed during the final cleavage. The main consideration is ensuring complete deprotection and adequate scavenging of the resulting tert-butyl cations to prevent side reactions.
For most applications, the orthogonality of the Fmoc/Boc protection scheme for Dab offers a reliable and widely adopted method. However, for sequences that are particularly prone to lactam formation, a Boc-SPPS strategy might be considered. The provided experimental protocols offer a clear path for researchers to generate quantitative, head-to-head stability data for their specific peptide sequence and conditions, enabling an informed decision for their synthesis design.
References
A Head-to-Head Battle of Bioorthogonal Building Blocks: A Cost-Benefit Analysis of N3-L-Dab(Boc)-OH in Synthesis
For researchers, scientists, and drug development professionals venturing into the realm of peptide synthesis and bioconjugation, the choice of bioorthogonal building blocks is a critical decision. Among the arsenal of tools available, azido-functionalized amino acids stand out for their utility in "click chemistry." This guide provides a comprehensive cost-benefit analysis of N3-L-Dab(Boc)-OH, a versatile reagent for introducing azide functionalities, and compares its performance with key alternatives, supported by experimental data and detailed protocols.
This compound, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) and the subsequent modification of peptides and other biomolecules. Its primary utility lies in the azide group, which allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are instrumental in a wide array of applications, from drug development and the creation of peptide-drug conjugates to the synthesis of novel biomaterials and diagnostic tools.[1]
The Competitive Landscape: this compound vs. Azido-Lysine Derivatives
The primary alternatives to this compound are other amino acids bearing an azide functionality, most notably derivatives of lysine such as Boc-L-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH. The choice between these building blocks often comes down to a balance of cost, synthetic strategy, and the desired properties of the final product.
| Feature | This compound | Boc-L-Lys(N3)-OH | Fmoc-L-Lys(N3)-OH |
| Structure | Azide on the α-carbon, Boc-protected γ-amine | Azide on the ε-amine, Boc-protected α-amine | Azide on the ε-amine, Fmoc-protected α-amine |
| Price (per gram) | ~$414.20[2] | ~$751.53[3] | ~$308.98 - $751.53[4][5] |
| Typical Application | Introduction of α-azide for click chemistry in Boc-based SPPS | Introduction of ε-azide for click chemistry in Boc-based SPPS | Introduction of ε-azide for click chemistry in Fmoc-based SPPS |
| Key Advantage | Shorter side chain may reduce steric hindrance in some contexts | Longer, more flexible side chain | Compatible with the widely used Fmoc-SPPS chemistry |
| Potential Drawback | Less commonly used than lysine derivatives, potentially limiting available literature | Higher cost compared to some alternatives | Price can be variable |
Performance Under the Microscope: A Look at Experimental Data
The reactivity of the azide group in click chemistry is influenced by steric hindrance and the electronic environment. The shorter side chain of this compound, with the azide at the α-position, could theoretically offer advantages in situations where the conjugation site is sterically crowded. Conversely, the longer, more flexible side chain of azido-lysine derivatives may provide better accessibility for the azide to react with bulky alkyne-containing molecules.
A study on the synthesis of azido amino acids for the preparation of azidopeptides reported yields of 62-75% for Fmoc-L-azidoalanine and 65-74% for Fmoc-L-azidohomoalanine, which are structurally similar to the reactive portion of this compound. For comparison, the synthesis of model tripeptides incorporating Fmoc-azido-L-lysine showed yields ranging from 71% to 80%. It is important to note that these are synthesis yields of the azido amino acids themselves and the subsequent peptides, not a direct comparison of click reaction efficiency.
Experimental Protocols: A Guide to Implementation
The following protocols provide a general framework for the incorporation of azido amino acids into peptides via SPPS and subsequent bioconjugation using CuAAC click chemistry. These are generalized procedures and may require optimization for specific peptide sequences and conjugation partners.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound (Boc Chemistry)
-
Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF).
-
Amino Acid Coupling: Dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., HF/anisole).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Peptide Synthesis: Synthesize the azide-containing peptide on the resin as described in Protocol 1.
-
Swelling: Swell the peptide-resin in DMF.
-
Click Reaction Mixture: Prepare a solution of the alkyne-functionalized molecule (5 equivalents), copper(I) iodide (CuI) (0.5 equivalents), and DIPEA (2 equivalents) in DMF.
-
Reaction: Add the click reaction mixture to the swollen peptide-resin and agitate at room temperature for 2-4 hours, protected from light.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Purification: Cleave the conjugated peptide from the resin and purify as described in Protocol 1.
Visualizing the Workflow and Impact
To better understand the synthetic process and the potential biological implications of using these modified peptides, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Peptides synthesized with these methods can be used to probe a variety of biological processes. For instance, modified peptides can act as ligands for G protein-coupled receptors (GPCRs), which are involved in a vast number of signaling pathways.
Conclusion: Making an Informed Decision
The choice between this compound and its azido-lysine counterparts is not a one-size-fits-all decision. For researchers utilizing Fmoc-based SPPS, Fmoc-L-Lys(N3)-OH is the logical and often more cost-effective choice. In Boc-based SPPS, the decision is more nuanced. While Boc-L-Lys(N3)-OH is a well-established reagent, its higher price point may be a limiting factor. This compound presents a more economical option, and its shorter side chain could be advantageous in specific synthetic contexts.
Ultimately, the optimal choice will depend on the specific research goals, budgetary constraints, and the desired chemical and physical properties of the final bioconjugate. It is recommended that researchers carefully consider these factors and, if possible, conduct small-scale pilot experiments to determine the most suitable azido amino acid for their application. The continued development and characterization of these versatile building blocks will undoubtedly expand the toolkit for creating novel and impactful biomolecules.
References
A Comparative Guide to N3-L-Dab(Boc)-OH and Other Azido Amino Acids for Bioconjugation
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functionalities into peptides is a critical technique for creating advanced therapeutics, diagnostics, and research tools. Azide-containing non-canonical amino acids are invaluable building blocks for this purpose, enabling post-synthetic modifications via highly efficient "click chemistry" reactions. This guide provides an objective comparison of N-γ-Boc-N-α-azido-L-diaminobutyric acid (N3-L-Dab(Boc)-OH) with other commonly used azido amino acids. The comparison focuses on their performance in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions, supported by experimental data from the literature.
Performance in Solid-Phase Peptide Synthesis (SPPS)
Table 1: Comparison of Azido Amino Acids in Fmoc-SPPS
| Feature | This compound / Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | Fmoc-p-azido-L-phenylalanine (pAzF) |
| Structure | Aliphatic with a short side chain | Aliphatic with a long, flexible side chain | Aromatic side chain |
| Side-Chain Length | Short (one carbon spacer to azide) | Long (four carbon spacer to azide) | N/A |
| Typical Coupling Efficiency | >99%[1] | High, comparable to standard amino acids | High, comparable to standard amino acids |
| Key Considerations | The shorter side chain may offer unique conformational constraints. | The long, flexible side chain distances the azide from the peptide backbone, potentially minimizing interference with peptide structure and function. | The rigid, aromatic side chain can be useful for structural studies or specific molecular interactions. |
Performance in Bioconjugation: Click Chemistry
The azide moiety serves as a versatile handle for two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The kinetics of these reactions are a critical performance indicator.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that is ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction rate is highly dependent on the structure of both the azide and the strained alkyne (e.g., DBCO, BCN).
While directly comparable, published kinetic data for this compound in SPAAC reactions were not found during the literature review, studies on other azido amino acids provide valuable benchmarks for expected performance. The short, flexible side chain of this compound is anticipated to present minimal steric hindrance, likely leading to favorable reaction kinetics.
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions of Azido Amino Acids
| Azido Amino Acid | Strained Alkyne | k₂ (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| Novel Hydrophilic Azidoamino Acid | DBCO | 0.34 | HBS, pH 7.4 | 25 |
| L-Azidolysine (N3K) | DBCO | 2.6 | HBS, pH 7.4 | 25 |
| Novel Hydrophilic Azidoamino Acid | BCN | 0.28 | MeOD | 25 |
| Fmoc-L-Azidolysine (Fmoc-N3K) | BCN | 0.037 | MeOD | 25 |
| p-azido-L-phenylalanine (pAzF) | DBCO-PEG | Not specified | Not specified | Not specified |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | Not specified | Not specified | Not specified |
Note: DBCO = Dibenzocyclooctyne; BCN = Bicyclo[6.1.0]nonyne; HBS = HEPES-buffered saline; MeOD = Deuterated methanol. Data for the novel hydrophilic azidoamino acid and L-Azidolysine are from a comparative study; conditions were consistent within that study.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-L-Dap(N3)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., HBTU/HATU)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3.9 equivalents), and an additive (e.g., HOBt, 4 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-3 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Completion Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an alkyne-containing molecule to an azide-modified peptide.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule
-
Copper(I) source (e.g., CuI or CuSO₄)
-
Reducing agent (if using CuSO₄, e.g., sodium ascorbate)
-
Base (e.g., DIPEA)
-
Degassed DMF
Methodology:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in degassed DMF.
-
Click Reaction Cocktail: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents), copper(I) source (e.g., CuSO₄, 1 equivalent), sodium ascorbate (5 equivalents), and DIPEA (10 equivalents) in degassed DMF.
-
On-Resin Reaction: Add the click reaction cocktail to the swollen peptide-resin. Agitate the mixture at room temperature for 6-12 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove copper and excess reagents.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail and purify by RP-HPLC.
References
A Comparative Guide to the Application of N3-L-Dab(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups is a cornerstone of modern peptide chemistry. The azido-amino acid, N3-L-Dab(Boc)-OH, serves as a valuable building block for introducing an azide moiety into a peptide sequence. This azide group acts as a chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for various applications in drug discovery and chemical biology.
This guide provides an objective comparison of this compound with other common alternatives for introducing azide functionalities into peptides. While direct, head-to-head quantitative data from a single study is limited in the public domain, this guide synthesizes available information on the structural properties and typical performance of these building blocks in solid-phase peptide synthesis (SPPS).
Comparison of Azido-Amino Acid Building Blocks
The choice of an azido-amino acid for peptide synthesis can influence the physicochemical properties of the final peptide and the efficiency of subsequent conjugation reactions. The primary alternatives to this compound are other azido-derivatives of amino acids, which mainly differ in the length and flexibility of their side chains.
| Feature | This compound | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH |
| Structure | Azide on the α-carbon of L-2,4-diaminobutyric acid | Azide on the β-carbon of L-2,3-diaminopropionic acid | Azide on the ε-carbon of L-lysine |
| Side Chain Length | Short | Short | Long |
| Side Chain Flexibility | Relatively constrained | Relatively constrained | High |
| Structural Impact on Peptide | The shorter side chain may introduce local conformational constraints. | Similar to this compound, the short side chain can influence peptide conformation. | The longer, flexible side chain is less likely to perturb the peptide's native structure.[1] |
| Proximity of Azide to Backbone | Close | Close | Distant |
| Potential for Steric Hindrance in Conjugation | The proximity of the azide to the peptide backbone could potentially lead to steric hindrance with bulky conjugation partners. | Similar to this compound, the close proximity of the azide group to the backbone might affect conjugation efficiency with large molecules. | The extended side chain places the azide further from the backbone, which can be advantageous for conjugating large molecules without disrupting peptide function.[1] |
| Typical SPPS Protecting Group | Boc (on the side chain amine) | Fmoc (on the α-amine) | Fmoc (on the α-amine) |
Summary of Performance in Peptide Synthesis:
Both this compound and its alternatives are generally compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1][2] The azide group is stable under the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid).[2] While specific comparative data on coupling efficiency is scarce, it is generally observed that for non-canonical amino acids, more potent coupling reagents may be beneficial to ensure high coupling yields.
Experimental Protocols
Protocol 1: Incorporation of an Azido-Amino Acid into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected azido-amino acid, such as a derivative of this compound, onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected azido-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to protect the peptide)
-
DMF/Water or other suitable solvent system
Procedure:
-
Resin Preparation: Swell the azide-containing peptide-resin in a suitable solvent such as DMF.
-
Reaction Mixture Preparation:
-
In a separate vessel, prepare a solution of the alkyne-containing molecule, CuSO4, and sodium ascorbate in a solvent mixture (e.g., DMF/water). If using a ligand, pre-mix the CuSO4 with the ligand.
-
-
Click Reaction:
-
Add the reaction mixture to the resin.
-
Agitate the reaction vessel at room temperature for 12-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, water, and DCM to remove the catalyst and excess reagents.
-
Cleavage and Deprotection: The conjugated peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/water).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azido-amino acid.
Caption: Workflow for on-resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Application of a labeled peptide probe in studying a cell signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
